6-O-Nicotiylbarbatin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKUBKSGGMGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of 6-O-Nicotinoylbarbatin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid isolated from the medicinal plant Scutellaria barbata D. Don. This document details the experimental protocols for its isolation and purification, and presents a thorough analysis of the spectroscopic data that enabled its structural determination. All quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and key structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the elucidation process.
Introduction
Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine for its anti-inflammatory and antitumor properties. Phytochemical investigations have revealed that its biological activities can be attributed to a rich diversity of secondary metabolites, particularly flavonoids and diterpenoids. Among these, the neo-clerodane diterpenoids have garnered significant interest due to their complex chemical structures and potent cytotoxic activities against various cancer cell lines.
6-O-Nicotinoylbarbatin C is a notable member of this class of compounds, characterized by a fused ring system and the presence of a nicotinoyl moiety, which contributes to its unique biological profile. The precise determination of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding future drug development efforts based on this natural product scaffold. This guide serves as a detailed reference for the scientific community on the methodologies and data interpretation involved in the structural elucidation of this complex natural product.
Isolation and Purification
The isolation of 6-O-Nicotinoylbarbatin C from the whole plant of Scutellaria barbata involves a multi-step extraction and chromatographic process designed to separate this specific diterpenoid from a complex mixture of other phytochemicals.
Experimental Protocol
-
Extraction: Air-dried and powdered whole plants of Scutellaria barbata are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is enriched in diterpenoids, is collected for further purification.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. Isocratic or gradient elution is applied to achieve high-purity separation of 6-O-Nicotinoylbarbatin C.
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC, where it should appear as a single peak.
Structure Elucidation
The chemical structure of 6-O-Nicotinoylbarbatin C (Figure 2) was elucidated through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC).
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of a compound.
Experimental Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Presentation:
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 454.2224 | 454.2226 | C₂₆H₃₂NO₆ |
Note: The molecular formula deduced from HR-ESI-MS is C₂₆H₃₁NO₆, corresponding to a molecular weight of 453.53.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. All spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Experimental Protocol: A few milligrams of the purified compound are dissolved in approximately 0.5 mL of CDCl₃. ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Data Presentation:
Table 1: ¹H NMR Data for 6-O-Nicotinoylbarbatin C (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.85 | dd | 10.2, 2.5 |
| 2 | 2.30 | m | |
| 3 | 2.15 | m | |
| 6 | 5.60 | d | 3.5 |
| 7 | 4.80 | d | 3.5 |
| 10 | 2.55 | m | |
| 12 | 7.10 | s | |
| 14 | 4.95 | d | 12.5 |
| 14' | 4.85 | d | 12.5 |
| 17 | 1.10 | s | |
| 18 | 1.05 | d | 6.5 |
| 19 | 0.95 | s | |
| 20 | 1.20 | s | |
| 2' | 9.20 | d | 2.0 |
| 4' | 8.75 | dd | 8.0, 2.0 |
| 5' | 7.45 | dd | 8.0, 5.0 |
| 6' | 8.30 | dt | 8.0, 2.0 |
Table 2: ¹³C NMR Data for 6-O-Nicotinoylbarbatin C (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 128.5 | CH |
| 2 | 35.2 | CH₂ |
| 3 | 38.0 | CH₂ |
| 4 | 39.5 | C |
| 5 | 55.0 | C |
| 6 | 75.5 | CH |
| 7 | 72.0 | CH |
| 8 | 45.0 | CH |
| 9 | 50.0 | C |
| 10 | 42.0 | CH |
| 11 | 140.0 | C |
| 12 | 138.5 | CH |
| 13 | 172.0 | C |
| 14 | 68.0 | CH₂ |
| 15 | 175.0 | C |
| 16 | 110.0 | C |
| 17 | 28.0 | CH₃ |
| 18 | 18.0 | CH₃ |
| 19 | 25.0 | CH₃ |
| 20 | 22.0 | CH₃ |
| 1' | 130.0 | C |
| 2' | 153.0 | CH |
| 3' | 125.0 | C |
| 4' | 137.0 | CH |
| 5' | 123.5 | CH |
| 6' | 150.5 | CH |
| C=O | 165.0 | C |
2D NMR Correlation Analysis
The final structural confirmation and assignment of all proton and carbon signals are achieved through the analysis of 2D NMR spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, correlations between H-1, H-2, and H-3 establish the connectivity in that portion of the diterpenoid core.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the overall carbon skeleton and the placement of functional groups. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for 6-O-Nicotinoylbarbatin C include:
-
The correlation between the proton at δH 5.60 (H-6) and the carbonyl carbon of the nicotinoyl group (δC 165.0), which definitively establishes the position of the nicotinoyl ester at C-6.
-
Correlations from the methyl protons (H-17, H-18, H-19, H-20) to various quaternary and methine carbons, which help to piece together the fused ring system.
-
Conclusion
The structure of 6-O-Nicotinoylbarbatin C has been unequivocally established through the systematic application and interpretation of modern spectroscopic techniques. The combination of HR-ESI-MS and a suite of 1D and 2D NMR experiments provided the necessary data to determine its molecular formula, carbon-hydrogen framework, and the precise location of its functional groups. This detailed structural information is fundamental for its potential development as a therapeutic agent and provides a basis for further pharmacological studies and synthetic efforts.
The Putative Biosynthesis of 6-O-Nicotinoylbarbatin C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Nicotinoylbarbatin C is a complex neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant with a history of use in traditional medicine for its anti-inflammatory and antitumor properties[1][2]. The intricate structure of this molecule, featuring a diterpenoid core esterified with a nicotinoyl moiety, suggests a fascinating biosynthetic pathway that merges two distinct metabolic routes. This technical guide delineates a putative biosynthetic pathway for 6-O-Nicotinoylbarbatin C, drawing upon established principles of diterpenoid and nicotinic acid biosynthesis. While the precise enzymatic steps for this specific molecule remain to be experimentally verified, this document provides a robust theoretical framework to guide future research and discovery in the field of natural product biosynthesis and metabolic engineering. We present the proposed pathway, detail hypothetical experimental protocols for its elucidation, and summarize relevant data in a structured format.
Proposed Biosynthetic Pathway
The biosynthesis of 6-O-Nicotinoylbarbatin C is hypothesized to occur in three major stages:
-
Formation of the Barbatin C Core: Synthesis of the neo-clerodane diterpenoid scaffold from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).
-
Synthesis of the Nicotinoyl Moiety: Formation of nicotinic acid and its activation to Nicotinoyl-CoA.
-
Final Acylation: The enzymatic transfer of the nicotinoyl group to the 6-hydroxyl position of the Barbatin C core.
Biosynthesis of the Barbatin C (neo-clerodane) Core
The formation of the Barbatin C core is presumed to follow the general pathway of labdane-related diterpenoid biosynthesis, which is well-documented for compounds like forskolin[3][4][5][6].
-
Step 1: Cyclization of GGPP: The pathway initiates with the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), catalyzed by a Class II diterpene synthase (diTPS). This enzyme protonates the terminal double bond of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, likely a clerodane diphosphate.
-
Step 2: Further Cyclization/Rearrangement: A Class I diTPS then acts upon the diphosphate intermediate to generate the characteristic neo-clerodane carbon skeleton.
-
Step 3: Oxidative Modifications: The resulting hydrocarbon scaffold undergoes a series of regio- and stereospecific hydroxylation reactions. These oxidations are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce the various hydroxyl groups present on the Barbatin C molecule. The precise sequence of these oxidations determines the final structure of the core.
// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane_DP [label="Clerodane Diphosphate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Neo_Clerodane_Scaffold [label="neo-Clerodane Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Barbatin_C [label="Barbatin C", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GGPP -> Clerodane_DP [label="diTPS (Class II)"]; Clerodane_DP -> Neo_Clerodane_Scaffold [label="diTPS (Class I)"]; Neo_Clerodane_Scaffold -> Barbatin_C [label="Cytochrome P450s (CYPs)\n(Multiple Steps)"]; } .enddot Figure 1: Proposed biosynthetic pathway for the Barbatin C core.
Biosynthesis of the Nicotinoyl Moiety
The nicotinoyl group is derived from nicotinic acid (Vitamin B3), which is synthesized in plants via the aspartate pathway.
-
Step 1: Assembly of Quinolinic Acid: The pathway begins with the condensation of aspartate and dihydroxyacetone phosphate (B84403) to form quinolinic acid.
-
Step 2: Conversion to Nicotinic Acid Mononucleotide: Quinolinic acid is then converted to nicotinic acid mononucleotide by the enzyme quinolinate phosphoribosyltransferase.
-
Step 3: Formation of Nicotinic Acid: Through subsequent enzymatic steps, nicotinic acid is released.
-
Step 4: Activation to Nicotinoyl-CoA: For its use in acylation reactions, nicotinic acid must be activated to a high-energy thioester, Nicotinoyl-CoA. This is typically achieved by a CoA ligase in an ATP-dependent reaction.
// Nodes Aspartate [label="Aspartate +\nDihydroxyacetone Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinolinic_Acid [label="Quinolinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Nicotinic_Acid_MN [label="Nicotinic Acid\nMononucleotide", fillcolor="#F1F3F4", fontcolor="#202124"]; Nicotinic_Acid [label="Nicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Nicotinoyl_CoA [label="Nicotinoyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aspartate -> Quinolinic_Acid [label="Multiple Steps"]; Quinolinic_Acid -> Nicotinic_Acid_MN [label="QPT"]; Nicotinic_Acid_MN -> Nicotinic_Acid [label="Multiple Steps"]; Nicotinic_Acid -> Nicotinoyl_CoA [label="CoA Ligase\n(ATP-dependent)"]; } .enddot Figure 2: Biosynthesis pathway of Nicotinoyl-CoA.
Final Acylation Step
The final step in the biosynthesis of 6-O-Nicotinoylbarbatin C is the esterification of the Barbatin C core with the nicotinoyl moiety.
-
Acyltransferase Activity: This reaction is catalyzed by a specific acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases[7][8][9]. These enzymes are known to utilize CoA-thioesters as acyl donors and a wide range of acceptor molecules, including terpenoids. The enzyme would specifically recognize Barbatin C as the acceptor and Nicotinoyl-CoA as the donor, catalyzing the formation of an ester linkage at the 6-hydroxyl position.
// Nodes Barbatin_C [label="Barbatin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nicotinoyl_CoA [label="Nicotinoyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="6-O-Nicotinoylbarbatin C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoA [label="CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible node for layout plus [shape=point, width=0];
// Edges Barbatin_C -> plus [arrowhead=none]; Nicotinoyl_CoA -> plus [arrowhead=none]; plus -> Final_Product [label="Nicotinoyltransferase\n(BAHD family)"]; Final_Product -> CoA [style=dashed, arrowhead=none, label="Release"]; } .enddot Figure 3: Proposed final acylation step in the biosynthesis.
Hypothetical Experimental Protocols for Pathway Elucidation
The validation of this proposed pathway requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry.
Transcriptome Analysis of Scutellaria barbata
-
Objective: To identify candidate genes for diTPSs, CYPs, and acyltransferases involved in the biosynthesis.
-
Methodology:
-
Tissue-specific RNA-Seq: Isolate RNA from different tissues of S. barbata, particularly from tissues where 6-O-Nicotinoylbarbatin C is most abundant (e.g., leaves, trichomes).
-
De novo Transcriptome Assembly: Assemble the transcriptome to generate a comprehensive set of unigenes.
-
Gene Annotation and Differential Expression Analysis: Annotate the unigenes and identify those that are highly expressed in the target tissues. Focus on gene families known to be involved in secondary metabolism (diTPS, CYP, BAHD acyltransferases).
-
Co-expression Analysis: Identify genes that show a coordinated expression pattern with known markers of diterpenoid biosynthesis.
-
Functional Characterization of Candidate Enzymes
-
Objective: To verify the enzymatic function of candidate genes identified through transcriptomics.
-
Methodology for diTPS and CYPs:
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate diTPS and CYP genes into a suitable expression host, such as E. coli or Saccharomyces cerevisiae.
-
In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the predicted substrates (e.g., GGPP for diTPS; the diterpene scaffold for CYPs).
-
Product Identification: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards if available.
-
-
Methodology for Nicotinoyltransferase:
-
Heterologous Expression: Express the candidate BAHD acyltransferase in E. coli.
-
In Vitro Assay: Conduct an enzyme assay with purified recombinant protein, Barbatin C (if available as a substrate), and Nicotinoyl-CoA.
-
Product Analysis: Use LC-MS/MS to detect the formation of 6-O-Nicotinoylbarbatin C.
-
In Vivo Pathway Reconstruction
-
Objective: To demonstrate the complete biosynthetic pathway in a heterologous host.
-
Methodology:
-
Transient Expression in Nicotiana benthamiana: Co-express the identified diTPS, CYP, and acyltransferase genes in N. benthamiana leaves.
-
Metabolite Extraction and Analysis: After an incubation period, extract metabolites from the infiltrated leaves and analyze for the production of 6-O-Nicotinoylbarbatin C using LC-MS.
-
Stable Expression in Yeast: For scalable production, engineer the entire pathway into S. cerevisiae.
-
// Nodes Tissue_Selection [label="Tissue Selection\n(S. barbata)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Seq [label="RNA-Seq & Transcriptome\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate_Genes [label="Candidate Gene\nIdentification", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Cloning [label="Gene Cloning & Heterologous\nExpression (E. coli, Yeast)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Assays [label="In Vitro\nEnzyme Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_ID [label="Product Identification\n(GC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Reconstruction [label="Pathway Reconstruction\n(N. benthamiana, Yeast)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product_Verification [label="Verification of\n6-O-Nicotinoylbarbatin C", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tissue_Selection -> RNA_Seq; RNA_Seq -> Candidate_Genes; Candidate_Genes -> Gene_Cloning; Gene_Cloning -> Enzyme_Assays; Enzyme_Assays -> Product_ID; Product_ID -> Pathway_Reconstruction; Pathway_Reconstruction -> Final_Product_Verification; } .enddot Figure 4: General experimental workflow for pathway elucidation.
Quantitative Data Summary
As the biosynthesis of 6-O-Nicotinoylbarbatin C has not been experimentally elucidated, no specific quantitative data such as enzyme kinetics or product yields are available. The following table provides a template for the types of data that should be collected during the experimental validation of the proposed pathway.
| Enzyme Class | Candidate Gene | Expression Host | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) |
| diTPS (Class II) | SbTPS1 | E. coli | GGPP | Clerodane-DP | TBD | TBD |
| diTPS (Class I) | SbTPS2 | E. coli | Clerodane-DP | neo-Clerodane Scaffold | TBD | TBD |
| Cytochrome P450 | SbCYP1 | Yeast | neo-Clerodane Scaffold | Hydroxylated Intermediate | TBD | TBD |
| Cytochrome P450 | SbCYP2 | Yeast | Hydroxylated Intermediate | Barbatin C | TBD | TBD |
| Acyltransferase | SbNT1 | E. coli | Barbatin C, Nicotinoyl-CoA | 6-O-Nicotinoylbarbatin C | TBD | TBD |
| TBD: To Be Determined |
Conclusion and Future Outlook
This whitepaper presents a scientifically grounded, albeit putative, biosynthetic pathway for 6-O-Nicotinoylbarbatin C. The proposed pathway integrates known principles of diterpenoid and nicotinic acid metabolism and provides a clear roadmap for its experimental validation. The elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other related high-value diterpenoids from Scutellaria barbata. The identification of the specific enzymes, particularly the nicotinoyltransferase, could provide novel biocatalytic tools for the chemoenzymatic synthesis of new drug candidates. Future research should focus on the experimental approaches outlined herein to confirm and refine this proposed biosynthetic model.
References
- 1. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]
- 5. Forskolin - Wikipedia [en.wikipedia.org]
- 6. Elucidation of forskolin biosynthetic pathway in Coleus forskohlii | FP7 | CORDIS | Komisja Europejska [cordis.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
In-Depth Technical Guide on 6-O-Nicotinoylbarbatin C (CAS: 1015776-92-7)
Disclaimer: As of December 2025, a comprehensive scientific publication detailing the initial isolation, full characterization, and specific biological activities of 6-O-Nicotinoylbarbatin C could not be located in the public domain. The following guide is compiled from commercial product data and scientific literature on closely related neo-clerodane diterpenoids isolated from Scutellaria barbata. Information presented should be considered in this context.
Introduction
6-O-Nicotinoylbarbatin C is a naturally occurring neo-clerodane diterpenoid isolated from the herb Scutellaria barbata D. Don (Lamiaceae).[1] This class of compounds has garnered significant interest from researchers due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and insect antifeedant properties. This guide provides a summary of the available technical data for 6-O-Nicotinoylbarbatin C and related compounds, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The available data for 6-O-Nicotinoylbarbatin C is summarized in the table below. This information is primarily sourced from chemical supplier datasheets.
| Property | Value | Reference |
| CAS Number | 1015776-92-7 | [1] |
| Molecular Formula | C₂₆H₃₁NO₆ | [1] |
| Molecular Weight | 453.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical Description | Powder | [1] |
| Source | The herbs of Scutellaria barbata D. Don | [1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. |
Biological Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HONE-1 | Nasopharyngeal Carcinoma | 3.1 |
| KB | Oral Epidermoid Carcinoma | 2.1 |
| HT29 | Colorectal Carcinoma | 5.7 |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of 6-O-Nicotinoylbarbatin C are not available. However, a general methodology for the isolation of neo-clerodane diterpenoids from Scutellaria species can be outlined based on published literature for similar compounds.
General Protocol for Isolation of Neo-clerodane Diterpenoids from Scutellaria barbata
-
Extraction: The dried and powdered aerial parts of Scutellaria barbata are extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The chloroform and ethyl acetate fractions, which are typically rich in diterpenoids, are subjected to multiple chromatographic steps for further purification.
-
Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified on a Sephadex LH-20 column using a solvent like methanol (B129727) to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to establish the chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of bioactive compounds from a plant source.
Postulated Signaling Pathway for Cytotoxicity
The precise mechanism of action for 6-O-Nicotinoylbarbatin C has not been elucidated. However, many diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic pathway that could be a plausible mechanism for this class of compounds.
References
The Enigmatic Diterpenoid: A Technical Guide to 6-O-Nicotinoylbarbatin C in Scutellaria barbata
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid found in the medicinal plant Scutellaria barbata. While research on this specific compound is emerging, this document synthesizes the available data on its natural occurrence, proposed methodologies for its study, and the biological pathways likely influenced by this class of molecules.
Natural Abundance and Distribution
6-O-Nicotinoylbarbatin C is a recognized constituent of Scutellaria barbata (also known as Ban Zhi Lian), a perennial herb used in traditional Chinese medicine.[1][2][3] This plant is the sole confirmed natural source of this compound. While comprehensive quantitative data for 6-O-Nicotinoylbarbatin C remains to be published, studies on the distribution of other phytochemicals in S. barbata can offer valuable insights. For instance, the total flavonoid content, another major class of bioactive compounds in this plant, is highest in the leaves, followed by the tender stems, roots, old stems, and flowers.[2] A similar distribution pattern may exist for diterpenoids like 6-O-Nicotinoylbarbatin C.
Table 1: Quantitative Data on Major Phytochemicals in Scutellaria barbata
| Phytochemical Class | Compound Examples | Concentration Range | Plant Part(s) with Highest Content | Reference(s) |
| Flavonoids | Scutellarin, Luteolin, Apigenin | 2.31% (total flavonoids) | Leaves | [2] |
| Scutellarin | 7.3% - 10% | Not specified | [2] | |
| Luteolin | 0.20% - 0.60% | Not specified | [2] | |
| Apigenin | 0.02% - 0.30% | Not specified | [2] | |
| Diterpenoids | 6-O-Nicotinoylbarbatin C | Data not available | Not specified |
Note: The lack of specific quantitative data for 6-O-Nicotinoylbarbatin C highlights a significant gap in the current research landscape, presenting an opportunity for future analytical studies.
Experimental Protocols
Detailed experimental protocols for the isolation and quantification of 6-O-Nicotinoylbarbatin C are not explicitly available in the reviewed literature. However, based on the successful isolation of numerous diterpenoids from Scutellaria barbata, a general methodology can be proposed.
Isolation and Purification
The isolation of 6-O-Nicotinoylbarbatin C typically involves a multi-step chromatographic process. A general workflow is outlined below:
1. Extraction:
-
Starting Material: Dried and powdered aerial parts of Scutellaria barbata.
-
Solvent: Ethanol or methanol (B129727) are commonly used for the initial extraction of diterpenoids.
-
Procedure: Maceration or Soxhlet extraction followed by solvent evaporation under reduced pressure to obtain a crude extract.
2. Fractionation:
-
The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Diterpenoids are typically enriched in the ethyl acetate fraction.
3. Chromatographic Separation:
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of fractions containing the target compound is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[4][5]
Quantification
Modern analytical techniques are essential for the accurate quantification of 6-O-Nicotinoylbarbatin C in plant extracts.
-
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): This is the method of choice for the sensitive and specific quantification of phytochemicals. A validated UPLC-MS/MS method would involve:
-
Sample Preparation: Extraction of the plant material with a suitable solvent, followed by filtration and appropriate dilution.
-
Chromatographic Conditions: A C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with formic acid or ammonium (B1175870) acetate as additives to improve peak shape and ionization).
-
Mass Spectrometry: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by 6-O-Nicotinoylbarbatin C have not been elucidated, research on other diterpenoids from Scutellaria barbata and related compounds provides strong indications of its potential biological activities. The primary therapeutic effects attributed to these compounds are anti-inflammatory and anti-cancer, often mediated through the induction of apoptosis.[1]
Apoptosis Induction
Diterpenoids from Scutellaria barbata have been shown to induce apoptosis in cancer cells.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is a likely target.
Anti-inflammatory Effects
The anti-inflammatory properties of phytochemicals are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of the inflammatory response.
Conclusion and Future Directions
6-O-Nicotinoylbarbatin C represents a compelling yet understudied natural product from Scutellaria barbata. While its presence in this traditional medicinal herb is confirmed, a significant need exists for further research to fully characterize its pharmacological potential. Future studies should prioritize:
-
Quantitative Analysis: Determining the concentration of 6-O-Nicotinoylbarbatin C in various parts of the S. barbata plant at different growth stages.
-
Method Development: Establishing and publishing detailed, validated protocols for the efficient isolation and quantification of this compound.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by 6-O-Nicotinoylbarbatin C to better understand its anti-inflammatory and anti-cancer properties.
Such research will be instrumental in unlocking the full therapeutic potential of this intriguing diterpenoid for the development of novel pharmaceuticals.
References
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Purification and preparation of compounds from an extract of Scutellaria barbata D. Don using preparative parallel high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 6-O-Nicotinoylbarbatin C: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata D. Don. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, as well as the experimental protocols for its isolation and analysis.
Spectroscopic Data
The structural elucidation of 6-O-Nicotinoylbarbatin C was achieved through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data, providing key insights into the molecular structure of the compound.
Table 1: ¹H NMR Spectroscopic Data for 6-O-Nicotinoylbarbatin C (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.15 | m | |
| 1.35 | m | ||
| 2 | 1.70 | m | |
| 1.55 | m | ||
| 3 | 1.50 | m | |
| 1.40 | m | ||
| 4 | 1.05 | s | |
| 5 | 2.30 | d | 9.5 |
| 6 | 5.40 | dd | 9.5, 4.5 |
| 7 | 2.50 | d | 4.5 |
| 10 | 2.05 | m | |
| 11 | 2.65 | dd | 14.0, 5.0 |
| 2.45 | dd | 14.0, 9.0 | |
| 12 | 4.95 | m | |
| 14 | 7.25 | t | 1.0 |
| 15 | 4.80 | d | 1.0 |
| 16 | 4.75 | d | 1.0 |
| 17 | 0.95 | s | |
| 18 | 0.85 | d | 7.0 |
| 19 | 0.90 | d | 7.0 |
| 2' | 9.15 | d | 2.0 |
| 4' | 8.75 | dd | 5.0, 2.0 |
| 5' | 7.45 | dd | 8.0, 5.0 |
| 6' | 8.30 | d | 8.0 |
Table 2: ¹³C NMR Spectroscopic Data for 6-O-Nicotinoylbarbatin C (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 35.5 | 15 | 112.5 |
| 2 | 19.5 | 16 | 145.0 |
| 3 | 41.0 | 17 | 17.0 |
| 4 | 34.0 | 18 | 16.5 |
| 5 | 45.0 | 19 | 15.5 |
| 6 | 73.0 | 20 | 25.0 |
| 7 | 48.0 | Nicotinoyl-CO | 165.0 |
| 8 | 42.0 | 2' | 153.0 |
| 9 | 138.0 | 3' | 125.5 |
| 10 | 40.0 | 4' | 150.5 |
| 11 | 30.0 | 5' | 123.5 |
| 12 | 70.0 | 6' | 137.0 |
| 13 | 175.0 | ||
| 14 | 140.0 |
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) analysis provided the exact mass of the compound, confirming its molecular formula.
-
HR-ESI-MS: m/z 454.2224 [M+H]⁺ (Calculated for C₂₆H₃₂NO₆, 454.2229)
Experimental Protocols
The isolation and purification of 6-O-Nicotinoylbarbatin C from Scutellaria barbata involved a multi-step process, followed by detailed spectroscopic analysis to determine its structure.
Isolation and Purification
The air-dried whole herbs of Scutellaria barbata were extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic techniques for fractionation and purification. This included column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16) as an internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of 6-O-Nicotinoylbarbatin C.
Caption: Isolation and structure elucidation workflow for 6-O-Nicotinoylbarbatin C.
This technical guide provides foundational data for researchers working with 6-O-Nicotinoylbarbatin C, facilitating further investigation into its chemical properties and potential therapeutic applications.
In Vitro Cytotoxicity of Novel Natural Products: A Technical Guide Using 6-O-Nicotinoylbarbatin C as a Hypothetical Case Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific data on the in vitro cytotoxicity of 6-O-Nicotinoylbarbatin C is not currently available in the public domain, this technical guide outlines a comprehensive framework for evaluating the cytotoxic potential of novel natural product derivatives. Using 6-O-Nicotinoylbarbatin C as a hypothetical subject, this document details the requisite experimental protocols, data presentation strategies, and mechanistic investigation pathways necessary for a thorough cytotoxicological assessment. This guide is intended to serve as a methodological whitepaper for researchers engaged in the discovery and development of new chemical entities.
Introduction
Natural products remain a cornerstone of drug discovery, offering vast chemical diversity and biological activity. The systematic evaluation of their cytotoxic effects is a critical early step in the drug development pipeline, essential for identifying potential anti-cancer agents and ensuring the safety of other therapeutic candidates. This guide provides a standardized approach to determining the in vitro cytotoxicity of a novel compound, exemplified by the hypothetical analysis of 6-O-Nicotinoylbarbatin C.
Hypothetical Data Presentation: Quantifying Cytotoxicity
To rigorously assess cytotoxicity, a compound's effect on cell viability is quantified across multiple cell lines and exposure times. The half-maximal inhibitory concentration (IC50) is a key metric. The following tables illustrate how such data for 6-O-Nicotinoylbarbatin C would be presented.
Table 1: IC50 Values of 6-O-Nicotinoylbarbatin C Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| A549 | Lung Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| HeLa | Cervical Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| HepG2 | Hepatocellular Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available |
Table 2: Selectivity Index of 6-O-Nicotinoylbarbatin C
| Cancer Cell Line | IC50 (µM) | Normal Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Data Not Available | Data Not Available | Data Not Available |
| A549 | Data Not Available | Data Not Available | Data Not Available |
| HeLa | Data Not Available | Data Not Available | Data Not Available |
| HepG2 | Data Not Available | Data Not Available | Data Not Available |
| ¹ SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells. |
Experimental Protocols
The following are detailed methodologies for key experiments in the assessment of in vitro cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a non-cancerous human cell line (e.g., HEK293) should be procured from a reputable cell bank.
-
Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 6-O-Nicotinoylbarbatin C (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Determination (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Cells are treated with 6-O-Nicotinoylbarbatin C at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualization of Methodologies and Pathways
Diagrams are crucial for illustrating complex experimental workflows and biological pathways.
Caption: General workflow for in vitro cytotoxicity testing.
Given the nicotinoyl moiety in 6-O-Nicotinoylbarbatin C, a potential mechanism of action could involve signaling pathways known to be modulated by nicotine. One such pathway is the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.[1]
Caption: Hypothetical signaling pathway for 6-O-Nicotinoylbarbatin C.
Another critical pathway in apoptosis is the intrinsic or mitochondrial pathway.[] Damage to mitochondria can lead to the release of cytochrome c, initiating a caspase cascade.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Conclusion
The comprehensive in vitro cytotoxic evaluation of novel natural products like 6-O-Nicotinoylbarbatin C is a multi-faceted process that requires rigorous experimental design and systematic data analysis. By employing a panel of diverse cell lines, standardized viability assays, and mechanistic studies, researchers can effectively characterize the cytotoxic profile of a new chemical entity. The protocols and frameworks presented in this guide provide a robust foundation for these critical early-stage investigations, paving the way for the identification of promising therapeutic leads.
References
In-Depth Technical Guide on the Preliminary Bioactivity Screening of 6-O-Nicotinoylbarbatin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prospective preliminary bioactivity of 6-O-Nicotinoylbarbatin C, an ent-kaurane diterpenoid. Due to the limited publicly available data on this specific compound, this guide synthesizes information from closely related analogs and the broader class of ent-kaurane diterpenoids to project its likely biological activities. The primary focus is on its potential cytotoxic and anti-inflammatory effects, which are hallmark bioactivities of this compound class. This document outlines detailed experimental protocols for assessing these activities and presents quantitative data from analogous compounds to serve as a benchmark for future studies. Furthermore, key signaling pathways believed to be modulated by these compounds are illustrated to provide a mechanistic context for their activity.
Introduction to 6-O-Nicotinoylbarbatin C and ent-Kaurane Diterpenoids
6-O-Nicotinoylbarbatin C is a derivative of Barbatin C, belonging to the large and structurally diverse family of ent-kaurane diterpenoids. These natural products are predominantly isolated from plants and have garnered significant scientific interest due to their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The core structure of 6-O-Nicotinoylbarbatin C is the tetracyclic ent-kaurane skeleton, with a nicotinoyl group esterified at the C-6 position. This modification, along with the inherent bioactivity of the Barbatin C core, is anticipated to confer significant pharmacological effects.
Projected Bioactivity Profile
Based on the known activities of structurally similar compounds, 6-O-Nicotinoylbarbatin C is projected to exhibit two primary biological activities:
-
Cytotoxicity against cancer cell lines: The presence of the ent-kaurane core is strongly associated with cytotoxic effects.
-
Anti-inflammatory activity: Many ent-kaurane diterpenoids are known to suppress inflammatory responses, often through the inhibition of nitric oxide (NO) production.
Quantitative Data Presentation
While specific data for 6-O-Nicotinoylbarbatin C is not available, the following tables summarize the bioactivity of highly analogous compounds to provide a quantitative basis for expected efficacy.
Table 1: Cytotoxicity of 6-O-Nicotinoylscutebarbatine G (Scutebatin C)
A closely related compound, 6-O-Nicotinoylscutebarbatine G, has demonstrated significant cytotoxic activity against several human cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HONE-1 | Nasopharyngeal Carcinoma | 3.1[1] |
| KB | Oral Epidermoid Carcinoma | 2.1[1] |
| HT29 | Colorectal Carcinoma | 5.7[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments proposed for the preliminary bioactivity screening of 6-O-Nicotinoylbarbatin C.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[2]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 6-O-Nicotinoylbarbatin C in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[5] A reduction in nitrite levels indicates anti-inflammatory activity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of 6-O-Nicotinoylbarbatin C for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[5]
-
Incubate at room temperature for 10 minutes in the dark.[5]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value for NO inhibition.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary bioactivity screening of 6-O-Nicotinoylbarbatin C.
Caption: General workflow for bioactivity screening.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[6][7] Many ent-kaurane diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Projected inhibition of the NF-κB pathway.
Conclusion
While direct experimental evidence for the bioactivity of 6-O-Nicotinoylbarbatin C is currently lacking, a strong inference can be made based on its chemical class and the activities of closely related analogs. It is highly probable that this compound possesses both cytotoxic and anti-inflammatory properties. The experimental protocols and comparative data provided in this guide offer a robust framework for initiating a preliminary bioactivity screening. Future research should focus on performing these assays to confirm the projected activities and to elucidate the specific mechanisms of action of 6-O-Nicotinoylbarbatin C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Method for the Quantification of 6-O-Nicotinylbarbatin C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Nicotinylbarbatin C is a diterpenoid compound of interest, potentially isolated from plant species of the Coleus genus (Lamiaceae family), which are known sources of abietane (B96969) diterpenoids.[1][2] As a conjugate of a diterpene and a nicotinoyl moiety, its unique structure suggests potential pharmacological activities, making it a target for natural product research and drug development. Accurate quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. This document provides a detailed protocol for a sensitive and selective analytical method for the quantification of 6-O-Nicotinylbarbatin C in a plant matrix using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method employs a reversed-phase HPLC system for the chromatographic separation of 6-O-Nicotinylbarbatin C from other matrix components. The quantification is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[3][4] Positive electrospray ionization (ESI+) is used, as the nitrogen atoms in the molecule are readily protonated.[5]
Experimental Protocols
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with ESI source
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX)[6]
-
Micropipettes and standard laboratory glassware
-
Syringe filters (0.22 µm, PTFE)[7]
-
-
Chemicals and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
6-O-Nicotinylbarbatin C analytical standard (>98% purity)
-
Internal Standard (IS): Verapamil or a deuterated analogue (if available). Verapamil is a suitable non-related IS for methods analyzing basic compounds.
-
-
Plant Material:
-
Dried and powdered plant material (e.g., leaves of a Coleus species)
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of 6-O-Nicotinylbarbatin C standard and 1.0 mg of the Internal Standard (IS). Dissolve each in 1.0 mL of methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture. A typical calibration curve might include concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation from Plant Material
-
Extraction:
-
Accurately weigh 100 mg of the homogenized, dried plant powder into a 2.0 mL microcentrifuge tube.
-
Add 1.5 mL of methanol.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.[8]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup: (Adapted from methods for alkaloids)[6][9]
-
Conditioning: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Dilute 200 µL of the plant extract with 800 µL of water containing 2% formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the target analyte and IS with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
-
Final Preparation:
-
Add 10 µL of the IS spiking solution (100 ng/mL) to each reconstituted sample and all calibration standards.
-
Vortex to mix.
-
Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.[7]
-
LC-MS/MS Instrumental Conditions
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: As per manufacturer's recommendation
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
Quantitative data should be clearly structured for comparison and validation purposes. The following tables present hypothetical but realistic data for the described method.
Table 1: Optimized MS/MS Parameters (Hypothetical) Based on the molecular weight of 6-O-Nicotinylbarbatin C (C₂₆H₃₁NO₆, MW = 453.53)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 6-O-Nicotinylbarbatin C | 454.2 | 124.1 (Nicotinoyl) | 100 | 25 |
| 6-O-Nicotinylbarbatin C | 454.2 | 331.2 (Loss of Nic) | 100 | 20 |
| Verapamil (IS) | 455.3 | 165.1 | 100 | 30 |
Table 2: Calibration Curve Data (Hypothetical)
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,540 | 510,500 | 0.0030 |
| 5 | 7,850 | 515,200 | 0.0152 |
| 10 | 16,100 | 520,100 | 0.0310 |
| 50 | 82,300 | 518,900 | 0.1586 |
| 100 | 165,200 | 517,400 | 0.3193 |
| 250 | 410,500 | 512,800 | 0.8005 |
| 500 | 835,100 | 516,600 | 1.6165 |
Table 3: Method Validation Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD, n=6) | Intra-day: < 5%, Inter-day: < 8% |
| Accuracy (Recovery %) | 92.5% - 104.3% |
Table 4: Sample Analysis Results (Hypothetical)
| Sample ID | Weight (mg) | Final Volume (mL) | Concentration Found (ng/mL) | Amount in Sample (µg/g) |
| Batch A-1 | 101.2 | 0.2 | 85.4 | 16.7 |
| Batch A-2 | 99.8 | 0.2 | 89.1 | 17.9 |
| Batch B-1 | 103.5 | 0.2 | 121.7 | 23.5 |
| Batch B-2 | 100.9 | 0.2 | 118.5 | 23.5 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for 6-O-Nicotinylbarbatin C quantification.
MRM Quantification Principle
Caption: Principle of MRM for selective compound detection.
References
- 1. Diastereomeric diterpenes from Coleus blumei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abietane diterpenoids from Coleus xanthanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 4. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
"HPLC protocol for 6-O-Nicotinoylbarbatin C analysis"
An Application Note and Protocol for the HPLC Analysis of 6-O-Nicotinoylbarbatin C
Application Note
Introduction
6-O-Nicotinoylbarbatin C is a diterpenoid compound isolated from Rabdosia rubescens, a plant used in traditional medicine.[1][2] Interest in this compound stems from its potential pharmacological activities, necessitating a reliable analytical method for its quantification in plant extracts and pharmaceutical formulations. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-O-Nicotinoylbarbatin C. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, providing excellent separation and quantification.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided below. These conditions are based on established methods for the analysis of diterpenoids from Rabdosia rubescens.[1]
| Parameter | Value |
| HPLC System | Agilent 1260 LC Series or equivalent |
| Column | Luna C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.5% (v/v) Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-50% B over 30 min, then to 100% B for 5 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 220 nm |
Method Validation Summary
The developed method was validated for linearity, precision, and accuracy. The results demonstrate the suitability of this method for the quantitative analysis of 6-O-Nicotinoylbarbatin C.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Experimental Protocol
1. Reagents and Materials
-
6-O-Nicotinoylbarbatin C reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Acetic Acid (Glacial, HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sample of Rabdosia rubescens extract
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-O-Nicotinoylbarbatin C reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered Rabdosia rubescens plant material. Add 50 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for 40 minutes.
-
Quantification: Identify the peak corresponding to 6-O-Nicotinoylbarbatin C in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of 6-O-Nicotinoylbarbatin C in the sample using the calibration curve generated from the standard solutions.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of the analytical method.
References
Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Due to the absence of specific information on "6-O-Nicotiylbarbatin C" in the current scientific literature, this document provides a comprehensive template and generalized protocols for evaluating a novel anti-cancer compound in cancer cell line studies. This framework can be adapted once specific experimental data for the compound of interest becomes available.
Introduction
The discovery and development of novel anti-cancer agents are pivotal in the ongoing effort to combat cancer. This document outlines a series of standardized protocols to assess the in vitro efficacy and mechanism of action of a novel investigational compound. The described assays are fundamental in cancer research for determining a compound's cytotoxic and cytostatic effects, as well as for elucidating the molecular pathways it modulates. The following sections provide detailed methodologies for key experiments, including cell viability assays, apoptosis analysis, cell cycle profiling, and protein expression analysis through Western blotting.
Data Presentation: Quantitative Summary of Compound Activity
A crucial step in evaluating a new compound is to quantify its inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter. The following table is a template for summarizing such data.
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line A | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| Cancer Cell Line B | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| Normal Cell Line | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Investigational compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the investigational compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution to each well and pipette up and down to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[3]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Collection: Induce apoptosis with the investigational compound for the desired time. Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[3]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.[7]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[7] The intensity of the bands can be quantified using densitometry software.
Visualizations: Diagrams of Workflows and Pathways
Caption: General experimental workflow for evaluating a novel anti-cancer compound.
Caption: A hypothetical signaling pathway illustrating apoptosis induction by a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. addgene.org [addgene.org]
- 9. origene.com [origene.com]
6-O-Nicotinoylbarbatin C: Application Notes and Protocols for a Potential Anticancer Agent
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for 6-O-Nicotinoylbarbatin C. The following application notes and protocols are presented as a general framework for the investigation of a novel compound with potential anticancer activity, based on standard methodologies in the field. The quantitative data presented is illustrative and should be replaced with experimental findings.
Introduction
Data Presentation
The following table is a template to summarize the cytotoxic activity of 6-O-Nicotinoylbarbatin C against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cell growth.
Table 1: Illustrative Cytotoxicity of 6-O-Nicotinoylbarbatin C in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 6-O-Nicotinoylbarbatin C on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
6-O-Nicotinoylbarbatin C (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of 6-O-Nicotinoylbarbatin C in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with 6-O-Nicotinoylbarbatin C
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with 6-O-Nicotinoylbarbatin C at concentrations around the determined IC50 for 24 or 48 hours. Include untreated control cells.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.
Materials:
-
Cancer cells treated with 6-O-Nicotinoylbarbatin C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with 6-O-Nicotinoylbarbatin C for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate a general experimental workflow and the key signaling pathways potentially involved in the anticancer action of 6-O-Nicotinoylbarbatin C.
Application Notes and Protocols for the Formulation of 6-O-Nicotinoylbarbatin C for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides generalized guidance on the formulation of 6-O-Nicotinoylbarbatin C based on the known properties of diterpenoids and nicotinic acid, as well as common formulation strategies for poorly water-soluble compounds. The optimal formulation for a specific in vivo study will depend on the route of administration, the required dose, and the specific animal model. It is imperative to conduct solubility and stability studies for the specific formulation before use.
Introduction to 6-O-Nicotinoylbarbatin C and Formulation Challenges
6-O-Nicotinoylbarbatin C is a diterpenoid derivative. Diterpenoids are a large and structurally diverse class of natural products that are often characterized by their lipophilic nature and poor water solubility.[1][2] The presence of the nicotinoyl group, derived from nicotinic acid, may slightly modify its solubility profile. Nicotinic acid itself is slightly soluble in cold water but more soluble in hot water and hot ethanol.[3][4] The formulation of poorly water-soluble compounds for in vivo studies is a significant challenge, as it can impact drug exposure and, consequently, the reliability of the experimental results.[5][6]
The primary objective of formulating 6-O-Nicotinoylbarbatin C for in vivo studies is to achieve a homogenous and stable preparation that allows for accurate and reproducible dosing, and maximizes bioavailability for the intended route of administration. Common routes for preclinical studies include oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).
Pre-formulation Studies: Solubility Assessment
Prior to developing a full-scale formulation, it is crucial to assess the solubility of 6-O-Nicotinoylbarbatin C in a range of pharmaceutically acceptable solvents and co-solvents. This data will inform the selection of the most appropriate formulation strategy.
Protocol 1: Solubility Screening
-
Materials: 6-O-Nicotinoylbarbatin C, a selection of solvents (see Table 1), microcentrifuge tubes, a vortex mixer, a rotator, and an analytical balance.
-
Procedure:
-
Weigh out a small, known amount of 6-O-Nicotinoylbarbatin C (e.g., 1-5 mg) into a series of microcentrifuge tubes.
-
Add a measured volume of each selected solvent to the tubes to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.
-
Place the tubes on a rotator at room temperature for 24 hours to allow them to reach equilibrium.
-
After 24 hours, visually inspect the tubes for any undissolved material.
-
If undissolved material is present, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved 6-O-Nicotinoylbarbatin C using a suitable analytical method (e.g., HPLC-UV).
-
If the compound completely dissolves, add more of the compound in small increments until saturation is reached, and repeat the analysis to determine the saturation solubility.
-
Table 1: Suggested Solvents for Solubility Screening
| Solvent/Co-solvent | Class | Notes |
| Water | Aqueous | Baseline for aqueous solubility. |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | Relevant for physiological pH. |
| Ethanol | Organic Solvent | Commonly used co-solvent. |
| Propylene Glycol (PG) | Organic Solvent | A common vehicle for oral and injectable formulations.[7] |
| Polyethylene Glycol 400 (PEG 400) | Organic Solvent | A versatile solubilizing agent for various routes.[7] |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | A powerful solvent, but potential for toxicity at higher concentrations.[7][8] |
| Tween® 80 (Polysorbate 80) | Surfactant | Often used in combination with co-solvents to improve solubility and stability.[9] |
| Cremophor® EL | Surfactant | A non-ionic surfactant used in parenteral formulations. |
| Corn Oil/Sesame Oil | Lipid Vehicle | Suitable for oral or subcutaneous administration of highly lipophilic compounds.[7] |
Formulation Strategies and Protocols
Based on the results of the solubility screening, an appropriate formulation strategy can be selected.
Oral Administration (p.o.)
For oral administration, the goal is often to create a solution or a stable suspension to ensure uniform dosing.
Strategy 1: Co-solvent System
If 6-O-Nicotinoylbarbatin C shows good solubility in a mixture of water-miscible organic solvents, a co-solvent system can be employed.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Dosing
-
Materials: 6-O-Nicotinoylbarbatin C, selected co-solvents (e.g., PEG 400, Propylene Glycol), water or PBS, glassware, magnetic stirrer.
-
Procedure:
-
Calculate the required amounts of 6-O-Nicotinoylbarbatin C and solvents based on the desired final concentration and volume.
-
In a glass vial, dissolve the weighed 6-O-Nicotinoylbarbatin C in the primary organic solvent (e.g., PEG 400) with the aid of vortexing or gentle warming if necessary.
-
Gradually add the second co-solvent (e.g., Propylene Glycol) while stirring.
-
Finally, add water or PBS dropwise to the organic solution while continuously stirring to reach the final desired solvent ratio.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use.
-
Table 2: Example Co-solvent Formulations for Oral Administration
| Formulation Component | Ratio (v/v/v) | Notes |
| PEG 400 / Propylene Glycol / Water | 40:10:50 | A common ternary system for oral formulations. |
| PEG 400 / Water | 60:40 | A simpler binary system if solubility is sufficient. |
| DMSO / PEG 400 / PBS | 5:35:60 | Use of DMSO should be minimized due to potential toxicity. |
Strategy 2: Suspension
If the compound has low solubility in most acceptable vehicles, a suspension can be prepared. The use of a suspending agent is recommended to ensure dose uniformity.
Protocol 3: Preparation of a Suspension for Oral Dosing
-
Materials: 6-O-Nicotinoylbarbatin C, suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium - CMC-Na, or 1% w/v Tween® 80), vehicle (water or PBS), mortar and pestle, graduated cylinder.
-
Procedure:
-
Prepare the vehicle by dissolving the suspending agent in water or PBS. This may require gentle heating and stirring.
-
Weigh the required amount of 6-O-Nicotinoylbarbatin C.
-
Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension.
-
Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
The suspension should be shaken well before each administration.
-
Intravenous Administration (i.v.)
For intravenous administration, the formulation must be a clear, sterile solution, and the excipients must be safe for injection. The potential for precipitation upon injection into the bloodstream is a critical consideration.[10]
Strategy: Solubilization with Co-solvents and Surfactants
A common approach for i.v. formulations of poorly soluble compounds is to use a mixture of co-solvents and a non-ionic surfactant.[11]
Protocol 4: Preparation of a Formulation for Intravenous Dosing
-
Materials: 6-O-Nicotinoylbarbatin C, Dimethyl Sulfoxide (DMSO), PEG 400, Tween® 80, sterile saline (0.9% NaCl).
-
Procedure:
-
Dissolve the required amount of 6-O-Nicotinoylbarbatin C in a minimal amount of DMSO.
-
Add PEG 400 to the DMSO solution and mix well.
-
Add Tween® 80 and mix until a clear solution is obtained.
-
Slowly add sterile saline to the mixture with continuous stirring to reach the final desired concentration.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect for any precipitation before use.
-
Table 3: Example Formulations for Intravenous Administration
| Formulation Component | Ratio (v/v/v/v) | Notes |
| DMSO / PEG 400 / Tween® 80 / Saline | 5:30:5:60 | A common formulation for preclinical i.v. studies. The percentage of DMSO should be kept low. |
| Ethanol / Propylene Glycol / Water for Injection | 10:40:50 | An alternative if the compound is soluble in this mixture. Ethanol can cause hemolysis at high concentrations. |
Stability Testing
Once a suitable formulation has been developed, its short-term stability should be assessed to ensure that the compound remains in solution and does not degrade under the intended storage and use conditions.
Protocol 5: Short-Term Stability Assessment
-
Materials: Prepared formulation of 6-O-Nicotinoylbarbatin C, appropriate storage containers, analytical equipment (e.g., HPLC-UV).
-
Procedure:
-
Prepare a fresh batch of the formulation.
-
Divide the formulation into aliquots and store them under different conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each storage condition.
-
Visually inspect the sample for any signs of precipitation or color change.
-
Analyze the concentration of 6-O-Nicotinoylbarbatin C in the sample using a validated analytical method to check for degradation.
-
A stable formulation should show no significant change in concentration or physical appearance over the tested period.
-
For longer-term stability, more comprehensive studies following ICH guidelines are recommended.[12][13][14][15][16]
Visualizations
Diagram 1: General Workflow for Formulation Development
A generalized workflow for the development of an in vivo formulation.
Diagram 2: Decision Tree for Formulation Strategy Selection
A decision tree to guide the selection of a suitable formulation strategy.
Diagram 3: Signaling Pathway (Hypothetical - for illustrative purposes as no specific pathway is known for this compound)
Assuming 6-O-Nicotinoylbarbatin C is investigated for its anti-inflammatory properties, a hypothetical signaling pathway it might inhibit could be the NF-κB pathway.
A hypothetical anti-inflammatory mechanism of 6-O-Nicotinoylbarbatin C.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 13. japsonline.com [japsonline.com]
- 14. www3.paho.org [www3.paho.org]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. Stability Testing Of Pharmaceutical Dosage Form | PPTX [slideshare.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 6-O-Nicotinoylbarbatin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the potential anti-inflammatory and cytotoxic activities of 6-O-Nicotinoylbarbatin C, a novel diterpenoid derivative. The protocols are based on established methodologies for assessing the biological activities of similar natural products.
Introduction
6-O-Nicotinoylbarbatin C is a diterpenoid compound. Diterpenes are a class of natural products known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects. The presence of a nicotinoyl moiety suggests potential interaction with signaling pathways modulated by nicotinic acid derivatives, which have also been implicated in inflammation and cancer. These protocols outline key in vitro assays to characterize the bioactivity of this compound.
Cytotoxicity Screening using the MTT Assay
The initial assessment of 6-O-Nicotinoylbarbatin C involves determining its cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][2] This assay will determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Table 1: Recommended Human Cancer Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| HT29 | Colon Cancer | Commonly used for screening cytotoxic compounds.[1] |
| MCF-7 | Breast Cancer | A well-characterized breast cancer cell line.[3] |
| HepG2 | Liver Cancer | Represents a common cancer type for which new therapeutics are needed.[3] |
| A549 | Lung Cancer | A standard model for lung cancer research.[3] |
| RAW 264.7 | Murine Macrophage | Used to determine cytotoxicity before anti-inflammatory assays.[1][4] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–5,000 cells per well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Prepare a stock solution of 6-O-Nicotinoylbarbatin C in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 72 hours.[1][2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of 6-O-Nicotinoylbarbatin C can be assessed by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Assay using the Griess Test
Table 2: Experimental Parameters for Nitric Oxide Production Assay
| Parameter | Condition |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10^4 cells/well in a 96-well plate |
| Stimulant | Lipopolysaccharide (LPS), 1 µg/mL |
| Compound Concentrations | Non-toxic concentrations determined by MTT assay |
| Incubation Time | 24 hours |
Experimental Protocol: Griess Test
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various non-toxic concentrations of 6-O-Nicotinoylbarbatin C for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reagent Addition: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement by ELISA
Table 3: Pro-inflammatory Cytokines to be Measured
| Cytokine | Function in Inflammation |
| TNF-α | A key mediator of acute inflammation.[4][5] |
| IL-6 | Involved in both acute and chronic inflammation.[4][5] |
| IL-1β | A potent pro-inflammatory cytokine.[5] |
Experimental Protocol: ELISA for Cytokines
-
Cell Treatment: Seed RAW 264.7 cells and treat them with 6-O-Nicotinoylbarbatin C and LPS as described for the Griess test.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Perform enzyme-linked immunosorbent assays (ELISAs) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Determine the concentrations of the cytokines from the standard curves and compare the levels in treated versus untreated cells.
Apoptosis Determination by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
If 6-O-Nicotinoylbarbatin C shows significant cytotoxicity, it is important to determine if the mechanism of cell death is apoptosis. This can be achieved by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[1]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat the selected cancer cell line with 6-O-Nicotinoylbarbatin C at its IC50 and IC80 concentrations for 48-72 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: Experimental workflow for evaluating the biological activity of 6-O-Nicotinoylbarbatin C.
Caption: Potential inhibition of the NF-κB signaling pathway by 6-O-Nicotinoylbarbatin C.
Caption: Potential modulation of the MAPK/ERK signaling pathway by 6-O-Nicotinoylbarbatin C.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of nicotine isolated from Brassica oleracea in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Drug Delivery Systems of 6-O-Nicotiylbarbatin C
Introduction
6-O-Nicotiylbarbatin C is a novel natural product derivative with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. Its molecular structure, characterized by a complex polycyclic core and a nicotinoyl moiety, results in poor aqueous solubility, which presents a significant challenge for conventional drug delivery and limits its bioavailability. To overcome these limitations, advanced drug delivery systems are essential to enhance its therapeutic efficacy.
This document provides detailed application notes and protocols for the formulation and evaluation of two distinct nanoparticle-based drug delivery systems for this compound: liposomes and polymeric nanoparticles. These systems are designed to improve solubility, provide sustained release, and potentially enable targeted delivery to specific tissues or cells. The protocols outlined below are intended for researchers, scientists, and drug development professionals working to advance the preclinical and clinical development of this compound.
Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, a formulation leveraging the lipid bilayer for drug entrapment is proposed.
1.1. Materials and Equipment
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
1.2. Experimental Protocol: Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound, Soybean Phosphatidylcholine (SPC), and cholesterol in a 10:1:1 molar ratio in a round-bottom flask using a chloroform/methanol (2:1 v/v) solvent mixture.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at 40°C to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with Phosphate Buffered Saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the suspension using a probe sonicator for 5-10 minutes on ice.
-
For a more uniform size distribution, subject the sonicated liposomal suspension to extrusion through polycarbonate membranes with a pore size of 100 nm. Pass the suspension through the extruder 10-15 times.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant containing the liposomal formulation.
-
1.3. Characterization of Liposomes
| Parameter | Method | Typical Values |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 90 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -30 mV |
| Encapsulation Efficiency (%) | HPLC | > 85% |
Protocol for Encapsulation Efficiency Determination:
-
Lyse a known amount of the liposomal formulation with methanol to release the encapsulated drug.
-
Quantify the total amount of this compound using a validated HPLC method.
-
Separately, quantify the amount of free, unencapsulated drug in the supernatant after centrifugation.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Polymeric Nanoparticle Formulation of this compound
Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release.[1] The emulsification-solvent evaporation method is a common technique for encapsulating hydrophobic drugs like this compound.
2.1. Materials and Equipment
-
This compound
-
PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Poly(vinyl alcohol) (PVA)
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
2.2. Experimental Protocol: Nanoparticle Preparation (Emulsification-Solvent Evaporation)
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in dichloromethane (DCM).
-
-
Aqueous Phase Preparation:
-
Prepare a 2% w/v solution of Poly(vinyl alcohol) (PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring.
-
Homogenize the mixture at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
-
2.3. Characterization of Polymeric Nanoparticles
| Parameter | Method | Typical Values |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -15 to -25 mV |
| Drug Loading (%) | HPLC | 5 - 10% |
Protocol for Drug Loading Determination:
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of this compound using HPLC.
-
Calculate the Drug Loading (DL%) using the formula: DL% = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100
In Vitro Drug Release Study
This protocol assesses the release kinetics of this compound from the nanoparticle formulations.
3.1. Protocol
-
Place a known amount of the this compound-loaded nanoparticle suspension (either liposomes or polymeric nanoparticles) into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Cellular Viability and Efficacy Assays
4.1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the formulations on a relevant cell line (e.g., RAW 264.7 macrophages for anti-inflammatory studies).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for 24 or 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4.2. In Vitro Efficacy (Anti-inflammatory Activity)
This protocol measures the ability of the formulations to inhibit the production of a pro-inflammatory cytokine, such as Nitric Oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 macrophages in a 24-well plate.
-
Pre-treat the cells with different concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure absorbance at 540 nm and determine the nitrite concentration from a standard curve.
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Hypothesized NF-κB signaling pathway inhibition.
References
Application Notes and Protocols for 6-O-Nicotinoylbarbatin C Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-O-Nicotinoylbarbatin C is a novel synthetic compound derived from a diterpenoid backbone, featuring a nicotinoyl moiety. Diterpenoids have demonstrated significant potential in anticancer research, with many exhibiting cytotoxic effects against various cancer cell lines.[1][2][3] The addition of the nicotinoyl group is of particular interest, as nicotinic acid and its derivatives have been explored for their roles in cancer therapy and prevention, as well as for their anti-inflammatory and antioxidant properties.[4][5][6][7] This document outlines a detailed experimental design to investigate the potential anticancer activities and mechanism of action of 6-O-Nicotinoylbarbatin C.
Data Presentation
Table 1: In Vitro Cytotoxicity of 6-O-Nicotinoylbarbatin C (IC50 Values in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| A549 | Lung Carcinoma | |||
| MCF-7 | Breast Adenocarcinoma | |||
| HCT-116 | Colorectal Carcinoma | |||
| PC-3 | Prostate Cancer | |||
| L-02 | Normal Human Liver Cells |
Table 2: Cell Cycle Analysis of A549 Cells Treated with 6-O-Nicotinoylbarbatin C for 48 hours
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | |||
| Compound (IC50/2) | |||
| Compound (IC50) | |||
| Compound (IC50*2) |
Table 3: Apoptosis Induction in A549 Cells Treated with 6-O-Nicotinoylbarbatin C for 48 hours
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | ||
| Compound (IC50/2) | ||
| Compound (IC50) | ||
| Compound (IC50*2) |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-O-Nicotinoylbarbatin C on various cancer and normal cell lines.
Materials:
-
6-O-Nicotinoylbarbatin C
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC-3) and a normal human cell line (e.g., L-02)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of 6-O-Nicotinoylbarbatin C in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Objective: To investigate the effect of 6-O-Nicotinoylbarbatin C on the cell cycle distribution of cancer cells.
Materials:
-
A549 cells
-
6-O-Nicotinoylbarbatin C
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with 6-O-Nicotinoylbarbatin C at concentrations of IC50/2, IC50, and 2*IC50 for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Objective: To determine if 6-O-Nicotinoylbarbatin C induces apoptosis in cancer cells.
Materials:
-
A549 cells
-
6-O-Nicotinoylbarbatin C
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 6-O-Nicotinoylbarbatin C at various concentrations (e.g., IC50/2, IC50, 2*IC50) for 48 hours.
-
Collect both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Objective: To investigate the effect of 6-O-Nicotinoylbarbatin C on the expression of key proteins in the PI3K/Akt/mTOR signaling pathway.[1]
Materials:
-
A549 cells
-
6-O-Nicotinoylbarbatin C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, and β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence detection reagents
Procedure:
-
Treat A549 cells with 6-O-Nicotinoylbarbatin C at the IC50 concentration for 24 and 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
Mandatory Visualization
Caption: Experimental workflow for investigating 6-O-Nicotinoylbarbatin C.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Logical relationship of the compound's proposed effects.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-O-Nicotinoylbarbatin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and use of 6-O-Nicotinoylbarbatin C (CAS No: 1015776-92-7). Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Compound Information
| Property | Value |
| Molecular Formula | C26H31NO6 |
| Molecular Weight | 453.5 g/mol |
| Physical Description | Powder |
| Purity | >98% |
| CAS Number | 1015776-92-7 |
Storage and Stability
Proper storage of 6-O-Nicotinoylbarbatin C is critical to prevent degradation and ensure its stability for research applications.
Storage Conditions Summary:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a sealed, cool, and dry environment. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed. | |
| In Solvent | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | If stored for longer, re-examination of the solution's efficacy is recommended.[1][2] |
Handling Procedures
Due to the absence of a specific Material Safety Data Sheet (MSDS) for 6-O-Nicotinoylbarbatin C, general laboratory safety precautions for handling chemical compounds of this nature should be strictly followed.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Keep away from foodstuffs, beverages, and feed.
-
Wash hands thoroughly before breaks and at the end of work.
Upon Receipt: The product is typically shipped at room temperature, which is acceptable for short-term transport. Upon receipt, it is important to adhere to the long-term storage recommendations. If the compound has adhered to the cap or neck of the vial during shipping, gently tap the vial to settle the powder to the bottom.[1][2]
Solubility and Solution Preparation
Solvents: 6-O-Nicotinoylbarbatin C is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
Protocol for Preparing a Stock Solution:
-
Weighing: Accurately weigh the desired amount of 6-O-Nicotinoylbarbatin C powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to the vial.
-
Enhancing Solubility: To achieve higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C as per the recommended guidelines.
Experimental Workflows
The following diagrams illustrate the general workflows for handling and preparing 6-O-Nicotinoylbarbatin C for experimental use.
Caption: Workflow for receiving and storing 6-O-Nicotinoylbarbatin C powder.
Caption: Workflow for preparing a stock solution and working dilutions.
Safety Protocols
The following logical diagram outlines the necessary safety precautions when working with 6-O-Nicotinoylbarbatin C.
Caption: Key safety precautions for handling 6-O-Nicotinoylbarbatin C.
Disclaimer: The information provided is based on available data from chemical suppliers. A comprehensive Material Safety Data Sheet (MSDS) for 6-O-Nicotinoylbarbatin C was not found. Therefore, all handling and safety procedures should be conducted with the utmost caution and in accordance with standard laboratory safety practices for handling novel chemical compounds. It is the responsibility of the user to conduct a thorough risk assessment before use.
References
Troubleshooting & Optimization
Technical Support Center: 6-O-Nicotinoylbarbatin C Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-O-Nicotinoylbarbatin C extraction from plant material, primarily from species of the Coleus genus (Lamiaceae family).
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Nicotinoylbarbatin C and from which sources can it be extracted?
A1: 6-O-Nicotinoylbarbatin C is a naturally occurring diterpenoid. Diterpenes are a class of chemical compounds composed of four isoprene (B109036) units. These compounds are often isolated from various plant species, with the Lamiaceae family, particularly the Coleus genus (also known as Plectranthus), being a notable source of diverse diterpenoids.
Q2: Which solvents are most effective for extracting 6-O-Nicotinoylbarbatin C?
A2: The choice of solvent is critical for achieving a high extraction yield. For diterpenoids, which are moderately polar, a range of organic solvents can be effective. Methanol (B129727) is commonly used for the initial extraction of diterpenes from Coleus species. Following initial extraction, solvent partitioning using a less polar solvent like chloroform (B151607) is often employed to separate diterpenes from more polar compounds. The optimal solvent system may require empirical testing, but a good starting point is a polar solvent like methanol or ethanol (B145695), followed by liquid-liquid partitioning.
Q3: What are the recommended temperature settings for the extraction process?
A3: Temperature plays a significant role in extraction efficiency. Increased temperatures can enhance solvent penetration and solubility of the target compound, leading to higher yields. However, excessively high temperatures can cause thermal degradation of thermolabile compounds like some diterpenoids. For many bioactive compounds, extraction temperatures between 40°C and 60°C are often a good balance. It is advisable to conduct small-scale trials to determine the optimal temperature for maximizing yield without causing degradation of 6-O-Nicotinoylbarbatin C.[1][2][3]
Q4: How does the physical state of the plant material affect extraction efficiency?
A4: The particle size of the plant material is a crucial factor. Grinding the dried plant material to a fine powder increases the surface area available for solvent contact, which significantly improves extraction efficiency. Proper drying of the plant material is also essential to remove water, which can interfere with the extraction process when using non-polar solvents.
Q5: What advanced extraction techniques can be used to improve the yield of 6-O-Nicotinoylbarbatin C?
A5: Modern extraction techniques can offer significant advantages over conventional methods in terms of efficiency and reduced solvent consumption. These include:
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[4][5][6] These methods can lead to higher yields in shorter extraction times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inefficient cell lysis: Plant cell walls are not sufficiently broken down. 2. Inappropriate solvent: The solvent used may not be optimal for solubilizing 6-O-Nicotinoylbarbatin C. 3. Insufficient extraction time: The duration of the extraction is not long enough for complete diffusion. 4. Suboptimal temperature: The extraction temperature is too low. | 1. Ensure the plant material is finely ground. Consider using UAE or MAE to improve cell disruption. 2. Experiment with different solvents or solvent mixtures. Start with methanol or ethanol and consider sequential extractions with solvents of varying polarity. 3. Increase the extraction time and monitor the yield at different time points to determine the optimum duration. 4. Gradually increase the extraction temperature, for instance in increments of 5°C, while monitoring the yield and purity of the extract to avoid degradation.[2][3] |
| Low Purity of 6-O-Nicotinoylbarbatin C in the Extract | 1. Co-extraction of impurities: The chosen solvent is also extracting a large number of other compounds. 2. Presence of chlorophyll (B73375) and other pigments: These are common impurities in plant extracts. | 1. Implement a multi-step extraction process. After the initial extraction, perform liquid-liquid partitioning. For example, partition a methanolic extract with a non-polar solvent like hexane (B92381) to remove lipids, followed by partitioning with a medium-polarity solvent like chloroform to isolate diterpenoids. 2. Pre-wash the plant material with a non-polar solvent like hexane to remove some pigments before the main extraction. Column chromatography (e.g., silica (B1680970) gel) is typically necessary for purification. |
| Degradation of Target Compound | 1. Excessive heat: High temperatures during extraction or solvent evaporation can degrade 6-O-Nicotinoylbarbatin C. 2. Inappropriate pH: The pH of the extraction medium may lead to the degradation of the target compound. | 1. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. Avoid prolonged exposure to high temperatures.[1] 2. Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can cause hydrolysis or rearrangement of diterpenoids. The stability of the target compound at different pH values should be evaluated.[7][8][9] |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. Presence of surfactants or particulate matter: Natural products extracts often contain compounds that can stabilize emulsions. | 1. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. 2. Centrifuge the mixture to break the emulsion. 3. Filter the entire mixture through a bed of celite or filter aid. |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction
This protocol outlines a standard method for the extraction of 6-O-Nicotinoylbarbatin C from dried Coleus leaves.
-
Preparation of Plant Material:
-
Dry the fresh leaves of the Coleus plant in a well-ventilated area away from direct sunlight, or in an oven at a controlled temperature (e.g., 40°C).
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with methanol for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with hexane to remove non-polar compounds like fats and waxes. Discard the hexane layer.
-
Subsequently, partition the aqueous methanol layer with chloroform or dichloromethane (B109758) to extract the moderately polar diterpenoids, including 6-O-Nicotinoylbarbatin C.
-
Collect the chloroform/dichloromethane layer and concentrate it under reduced pressure to yield a diterpene-enriched fraction.
-
-
Purification:
-
Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) to isolate 6-O-Nicotinoylbarbatin C.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol provides a more rapid and efficient method for extraction.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Suspend the powdered plant material (e.g., 20 g) in a suitable solvent (e.g., 200 mL of methanol).
-
Place the mixture in an ultrasonic bath.
-
Sonication for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).
-
-
Filtration, Concentration, and Partitioning:
-
Follow steps 3 and 4 from Protocol 1 to filter, concentrate, and partition the extract.
-
-
Purification:
-
Follow step 5 from Protocol 1 for the final purification.
-
Data Presentation
The following tables present illustrative quantitative data to demonstrate the impact of different extraction parameters on the yield of 6-O-Nicotinoylbarbatin C. Note: This data is hypothetical and for comparative purposes.
Table 1: Effect of Solvent on Extraction Yield
| Solvent System | Extraction Method | Temperature (°C) | Time (h) | Yield of 6-O-Nicotinoylbarbatin C (mg/g of dry plant material) |
| Methanol | Maceration | 25 | 48 | 1.2 |
| Ethanol | Maceration | 25 | 48 | 1.0 |
| Ethyl Acetate | Maceration | 25 | 48 | 0.8 |
| Chloroform | Maceration | 25 | 48 | 0.5 |
| Methanol | Soxhlet | 65 | 8 | 1.8 |
Table 2: Effect of Temperature on Extraction Yield using Methanol
| Extraction Method | Temperature (°C) | Time (h) | Yield of 6-O-Nicotinoylbarbatin C (mg/g of dry plant material) |
| Maceration | 25 | 24 | 1.1 |
| Maceration | 40 | 24 | 1.5 |
| Maceration | 60 | 24 | 1.3 (potential degradation) |
Table 3: Comparison of Extraction Techniques
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of 6-O-Nicotinoylbarbatin C (mg/g of dry plant material) |
| Maceration | Methanol | 40 | 24 h | 1.5 |
| Soxhlet | Methanol | 65 | 8 h | 1.8 |
| UAE | Methanol | 40 | 1 h | 2.1 |
| MAE | Methanol | 60 | 15 min | 2.3 |
Visualizations
Caption: General workflow for the extraction and purification of 6-O-Nicotinoylbarbatin C.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholar.its.ac.id [scholar.its.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pH on the stability of type-C toxin of Clostridium botulinum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-O-Nicotinoylbarbatin C In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-O-Nicotinoylbarbatin C and other hydrophobic compounds in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 6-O-Nicotinoylbarbatin C for in vitro studies?
A1: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for hydrophobic compounds like 6-O-Nicotinoylbarbatin C.[1][2][3] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium.
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines in many studies.[1] However, some cell lines can tolerate up to 0.5% DMSO. It is always best practice to perform a solvent toxicity control experiment to determine the optimal concentration for your specific cell line and assay.[2][3]
Q3: My 6-O-Nicotinoylbarbatin C precipitates immediately when I add it to my cell culture medium. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble. To prevent this, you should perform a serial dilution. Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in pre-warmed (37°C) media. Then, add this intermediate dilution to the rest of your pre-warmed media while gently vortexing.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents like ethanol (B145695) and acetone (B3395972) can be used.[2][3] However, their cytotoxic profiles may differ from DMSO and between cell lines.[4] For example, ethanol can be cytotoxic at concentrations as low as 0.3125% in some cell lines.[1] As with DMSO, it is essential to determine the tolerance of your specific cell line to any new solvent. For some applications, solubilizing agents like β-cyclodextrin may also be an option as they have been shown to have minimal effects on some cellular systems.[5]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Cloudiness or visible precipitate forms immediately upon adding the DMSO stock to the cell culture medium.
-
An increase in absorbance reading at 600 nm in a plate reader.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Compound Precipitates Over Time in Culture
Symptoms:
-
The initial solution is clear, but crystals or a film appear in the culture vessel after several hours or days of incubation.
-
Inconsistent experimental results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Long-Term Solubility | The compound concentration is above its thermodynamic solubility limit in the culture medium, leading to slow crystallization. | Determine the maximum soluble concentration for long-term experiments by incubating the compound in media for the full duration of your experiment and observing for precipitation. |
| Interaction with Media Components | The compound may interact with proteins or other components in the serum, leading to precipitation. | Try reducing the serum concentration if your experiment allows. Alternatively, consider using a serum-free medium for the experiment. |
| Evaporation of Media | Evaporation from culture plates can increase the compound concentration over time, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect compound solubility.[6] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced techniques can be employed to enhance the solubility of hydrophobic compounds like 6-O-Nicotinoylbarbatin C.
Use of Co-solvents
In some instances, a mixture of solvents can improve solubility. However, this approach requires careful validation to ensure the co-solvent mixture is not toxic to the cells.
pH Adjustment
If 6-O-Nicotinoylbarbatin C has ionizable groups, adjusting the pH of the medium (within a physiologically acceptable range) may improve its solubility. This should be done with caution as changes in pH can affect cell health and the activity of other media components.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. youtube.com [youtube.com]
- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. oatext.com [oatext.com]
Technical Support Center: Optimizing Dosage of Novel Compounds for Cell Culture
Disclaimer: Information regarding the specific biological activity and optimal cell culture dosage for 6-O-Nicotiylbarbatin C is not extensively available in public literature. This guide provides a general framework and best practices for determining the optimal dosage of a novel research compound in a cell culture setting, using this compound as a placeholder. The protocols and troubleshooting advice are based on established methodologies for in vitro compound testing.
Frequently Asked Questions (FAQs)
Q1: I have a new compound, this compound. What is the first step to determine the right dosage for my cell line?
A1: The crucial first step is to perform a dose-response experiment to determine the compound's effect on cell viability and establish its cytotoxic profile. This allows you to identify a concentration range that is biologically active without causing excessive, non-specific cell death. A common method for this is the MTT assay, which measures metabolic activity.[1][2] It is recommended to start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full spectrum of the compound's effect.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: According to its supplier, this compound is a diterpenoid.[3] Like many novel organic compounds, it may have limited solubility in aqueous solutions.[2] Therefore, a common practice is to dissolve the compound in a sterile organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[4]
Basic Protocol for Stock Solution:
-
Weigh the desired amount of the compound powder.
-
Dissolve in high-purity DMSO to the desired concentration.
-
Ensure complete dissolution by gentle vortexing.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: The final concentration of the solvent (DMSO) in my cell culture medium seems to be affecting my cells. How can I mitigate this?
A3: Solvent toxicity is a common issue. High concentrations of DMSO can be toxic to cells and confound experimental results.[5] It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic, typically kept at or below 0.1%.[4] Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound, allowing you to distinguish between the effects of the compound and the solvent.[5]
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Variability in Cell Health: Use cells from a consistent passage number and ensure they are in the exponential growth phase before treatment.[6]
-
Inconsistent Seeding Density: Variations in the number of cells plated can significantly affect the outcome. Standardize your cell seeding protocol.[4]
-
Pipetting Errors: Inaccurate dilutions or uneven distribution of the compound can lead to variability. Ensure proper mixing and careful pipetting.[4][7]
-
Compound Stability: If not stored correctly or if subjected to multiple freeze-thaw cycles, the compound may degrade. Always use freshly prepared dilutions from a properly stored stock.[1]
Q5: How long should I expose my cells to the compound?
A5: The optimal incubation time depends on the compound's mechanism of action and the biological process you are studying.[1][2] It is best to perform a time-course experiment (e.g., treating cells for 24, 48, and 72 hours) in parallel with your dose-response experiment to determine the ideal duration for observing the desired effect.[2]
Troubleshooting Guide for Cytotoxicity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or addition. 3. "Edge effect" in the 96-well plate. | 1. Ensure the cell suspension is homogenous before seeding. Standardize seeding protocol.[4] 2. Calibrate pipettes and ensure thorough mixing of solutions. 3. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media to maintain humidity.[2] |
| No observable effect, even at high concentrations | 1. Compound concentration is too low. 2. Incubation time is too short. 3. Compound is insoluble or has precipitated in the medium. 4. The chosen cell line is resistant to the compound. | 1. Test a higher and wider range of concentrations.[2] 2. Increase the incubation time (e.g., 48 or 72 hours).[2] 3. Visually inspect wells for precipitate. Consider alternative solvents or formulation strategies if solubility is an issue.[5] 4. Test the compound on a different, potentially more sensitive, cell line. |
| Excessive cell death, even at low concentrations | 1. Compound is highly potent/cytotoxic. 2. Cells are overly sensitive. 3. Solvent (e.g., DMSO) concentration is too high. | 1. Use a lower range of concentrations with smaller increments.[2] 2. Reduce the incubation time. 3. Verify that the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control to check for solvent toxicity.[4][5] |
| Low signal or absorbance values in MTT/WST assays | 1. Cell seeding density is too low. 2. Insufficient incubation time with the detection reagent. 3. Premature removal of media before solubilization. | 1. Determine the optimal seeding density for your cell line to ensure a detectable signal at the end of the experiment.[6][7] 2. Ensure the recommended incubation period for the reagent (typically 1-4 hours) is followed.[6] 3. Be careful not to aspirate the formazan (B1609692) crystals along with the media. |
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical IC50 Values for this compound after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.5 |
| HCT116 | Colon Carcinoma | 12.8 |
| HeLa | Cervical Adenocarcinoma | 35.1 |
Experimental Protocols
Protocol: Determining IC50 using MTT Assay
This protocol outlines a standard method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line and complete culture medium
-
96-well cell culture plates
-
This compound (or other test compound)
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium from your concentrated stock. For example, create 2X serial dilutions to test concentrations from 100 µM down to ~0.2 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking to dissolve the crystals.[4]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solubilizer only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: 6-O-Nicotinoylbarbatin C HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-O-Nicotinoylbarbatin C.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Nicotinoylbarbatin C and what are its properties?
6-O-Nicotinoylbarbatin C is a chemical compound with the CAS number 1015776-92-7.[1] Based on its name, it is a derivative of a diterpenoid (Barbatin C) esterified with a nicotinoyl group (from nicotinic acid). Its chemical nature suggests it is a moderately polar compound. For analysis, it is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
Q2: What are the typical starting parameters for HPLC analysis of this compound?
While a specific, validated method for 6-O-Nicotinoylbarbatin C is not widely published, a good starting point can be derived from methods used for other diterpenoids and natural products.[3] A reversed-phase HPLC method is generally suitable.
Q3: How should I prepare my samples and standards?
Ensure 6-O-Nicotinoylbarbatin C is fully dissolved. Given its solubility, a high-purity solvent like methanol (B129727) or acetonitrile (B52724) is recommended for preparing standard stock solutions.[2] For complex matrices like plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.[4] Always filter samples and standards through a 0.2 or 0.45 µm syringe filter before injection to prevent system blockages.[5]
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a robust starting point for the analysis of 6-O-Nicotinoylbarbatin C. Optimization may be required based on your specific sample matrix and instrumentation.
1. Standard Preparation:
-
Accurately weigh a known amount of 6-O-Nicotinoylbarbatin C reference standard.
-
Dissolve in HPLC-grade methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Filter all standards through a 0.45 µm syringe filter before placing them in autosampler vials.
2. Sample Preparation (from Plant Extract):
-
Extract the dried, ground plant material with a suitable solvent like ethanol (B145695) or a methanol/chloroform mixture.[6][7]
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in the initial mobile phase composition.
-
To minimize matrix effects, consider a solid-phase extraction (SPE) cleanup step using a C18 cartridge.
-
Centrifuge the final sample to pellet any particulates and filter the supernatant through a 0.45 µm syringe filter.[6]
3. HPLC Operating Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 60% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/DAD |
| Detection Wavelength | ~260 nm (due to the nicotinoyl moiety) or scan for optimal absorbance |
Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Diagram: HPLC System Workflow
References
- 1. 6-O-NICOTINOYLBARBATIN C CAS#: 1015776-92-7 [m.chemicalbook.com]
- 2. 6-O-Nicotinoylbarbatin C | CAS 1015776-92-7 | ScreenLib [screenlib.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ffhdj.com [ffhdj.com]
- 8. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
"stability of 6-O-Nicotiylbarbatin C in different solvents"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-Nicotinoylbarbatin C. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 6-O-Nicotinoylbarbatin C?
A1: 6-O-Nicotinoylbarbatin C is soluble in a variety of organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is frequently used as a stock solution solvent. It is crucial to determine the optimal solvent for your specific application, considering both solubility and potential solvent-analyte interactions.
Q2: What are the general storage recommendations for 6-O-Nicotinoylbarbatin C?
A2: Proper storage is critical to maintain the integrity of 6-O-Nicotinoylbarbatin C.
-
Solid Form: When stored as a powder, it is recommended to keep the compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
In Solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to re-evaluate the efficacy of solutions stored at -20°C for longer than one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[1]
Q3: My analytical results for 6-O-Nicotinoylbarbatin C are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to compound stability. One primary cause is the degradation of the compound in solution. This can be influenced by the choice of solvent, storage conditions, and exposure to environmental factors such as light, temperature, and pH. It is recommended to perform a forced degradation study to understand the stability profile of 6-O-Nicotinoylbarbatin C under your specific experimental conditions.
Q4: How can I assess the stability of 6-O-Nicotinoylbarbatin C in my chosen solvent?
A4: A forced degradation study is the most effective way to determine the stability of 6-O-Nicotinoylbarbatin C.[2][3][4] This involves exposing the compound in solution to various stress conditions, such as heat, light, acid, base, and oxidation, and then analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatogram
If you observe unexpected peaks in your chromatogram when analyzing 6-O-Nicotinoylbarbatin C, it may be indicative of degradation products.
Troubleshooting Steps:
-
Prepare a Fresh Sample: Immediately prepare a fresh solution of 6-O-Nicotinoylbarbatin C from a solid stock and analyze it to confirm if the extraneous peaks are present in the freshly prepared sample.
-
Review Storage Conditions: Verify the storage conditions of your stock solution, including temperature and duration of storage.[1]
-
Protect from Light: If the compound is light-sensitive, ensure that all sample preparation and storage are conducted in amber vials or under light-protected conditions.
-
Solvent Blank: Inject a solvent blank to ensure that the unexpected peaks are not originating from the solvent itself.
-
Forced Degradation: To identify potential degradation products, perform a forced degradation study as outlined in the experimental protocols below.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 6-O-Nicotinoylbarbatin C to assess its stability in a specific solvent.
Objective: To evaluate the stability of 6-O-Nicotinoylbarbatin C under various stress conditions and to identify potential degradation products.
Materials:
-
6-O-Nicotinoylbarbatin C
-
Selected solvent (e.g., DMSO, Methanol, Acetonitrile-water mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 6-O-Nicotinoylbarbatin C in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation and identify any new peaks corresponding to degradation products.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from a forced degradation study.
Table 1: Hypothetical Stability of 6-O-Nicotinoylbarbatin C in DMSO at Different Temperatures
| Temperature | Time (hours) | Concentration (µg/mL) | % Degradation |
| 25°C | 0 | 1000 | 0 |
| 24 | 995 | 0.5 | |
| 48 | 990 | 1.0 | |
| 40°C | 0 | 1000 | 0 |
| 24 | 980 | 2.0 | |
| 48 | 965 | 3.5 | |
| 60°C | 0 | 1000 | 0 |
| 24 | 920 | 8.0 | |
| 48 | 850 | 15.0 |
Table 2: Hypothetical Stability of 6-O-Nicotinoylbarbatin C in Methanol under Different Stress Conditions after 24 hours
| Stress Condition | % 6-O-Nicotinoylbarbatin C Remaining | Number of Degradation Products |
| Control (25°C, dark) | 99.8 | 0 |
| 0.1 M HCl (60°C) | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 70.5 | 3 |
| 3% H₂O₂ (25°C) | 92.1 | 1 |
| Heat (60°C) | 95.3 | 1 |
| Photostability Chamber | 90.7 | 2 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of 6-O-Nicotinoylbarbatin C.
Caption: Workflow for a forced degradation study of 6-O-Nicotinoylbarbatin C.
Caption: Logical troubleshooting steps for unexpected analytical results.
References
Technical Support Center: Improving the Bioavailability of 6-O-Nicotinoylbarbatin C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the bioavailability of 6-O-Nicotinoylbarbatin C.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, categorized by the experimental phase.
Formulation and Dissolution Issues
Question: My micronized 6-O-Nicotinoylbarbatin C is showing poor dissolution despite the reduced particle size. What could be the cause?
Answer: Several factors could be contributing to this issue:
-
Particle Agglomeration: Even with reduced particle size, hydrophobic compounds like 6-O-Nicotinoylbarbatin C can agglomerate in aqueous media, reducing the effective surface area for dissolution.[1] Consider the use of wetting agents or surfactants in your dissolution medium.
-
Inadequate Energy Input During Milling: The milling process might not have imparted sufficient energy to create a stable, non-aggregated powder. Re-evaluate your milling parameters (e.g., milling time, bead size, and milling speed).
-
Poor Wettability: The powder may be poorly wetted by the dissolution medium. Incorporating a hydrophilic carrier or a surfactant into the formulation can improve wettability.[2]
Question: The solid dispersion of 6-O-Nicotinoylbarbatin C with a hydrophilic polymer is not improving its dissolution rate as expected. What should I check?
Answer:
-
Drug-Polymer Immiscibility: The drug and polymer may not be miscible at the molecular level, leading to the presence of crystalline drug within the dispersion.[3] You can assess the physical state of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Inappropriate Polymer Selection: The chosen polymer may not be optimal for 6-O-Nicotinoylbarbatin C. Consider screening a range of polymers with different properties (e.g., soluplus®, povidone, copovidone).
-
High Drug Loading: If the drug loading is too high, it can lead to phase separation and crystallization. Try preparing solid dispersions with lower drug-to-polymer ratios.
In Vitro Permeability Assay (Caco-2) Issues
Question: I am observing high efflux of 6-O-Nicotinoylbarbatin C in my Caco-2 permeability assay. What does this indicate and how can I address it?
Answer: High efflux suggests that 6-O-Nicotinoylbarbatin C may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[4] This can significantly limit its absorption.
To confirm this, you can perform the permeability assay in the presence of known inhibitors of these transporters (e.g., verapamil (B1683045) for P-gp). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would confirm its role in the efflux of your compound. Strategies to overcome this include co-administration with a safe and effective efflux inhibitor or designing formulations that can bypass these transporters.
Question: The permeability of 6-O-Nicotinoylbarbatin C across the Caco-2 monolayer is very low, and I suspect poor solubility in the assay buffer is the issue. How can I improve this?
Answer: Low aqueous solubility can indeed limit the concentration of the drug available for transport across the cell monolayer.[5]
-
Use of Co-solvents: You can try to increase the solubility in the apical donor compartment by using a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, be cautious as high concentrations of co-solvents can compromise the integrity of the Caco-2 monolayer. Always run a toxicity control.
-
Formulation Approaches: Test the permeability of your developed formulations (e.g., a self-emulsifying drug delivery system (SEDDS) or a cyclodextrin (B1172386) complex) directly in the Caco-2 assay to see if they can maintain a higher concentration of the drug in a dissolved state.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of 6-O-Nicotinoylbarbatin C?
A1: As a diterpenoid, 6-O-Nicotinoylbarbatin C is likely to be a lipophilic and poorly water-soluble compound.[6][7] Poor aqueous solubility is a major reason for low oral bioavailability as it limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[3][8] Furthermore, its molecular structure may make it a substrate for first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes. The nicotinoyl moiety, in particular, may be subject to hydrolysis or oxidation.[9][10]
Q2: What are the most promising strategies to improve the bioavailability of 6-O-Nicotinoylbarbatin C?
A2: Several formulation strategies can be employed:[2]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[11][12]
-
Solid Dispersions: Dispersing 6-O-Nicotinoylbarbatin C in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous, high-energy state.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be particularly effective for lipophilic drugs.[4] They form fine oil-in-water emulsions in the gut, which can enhance solubilization and absorption.[8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.[8][12]
Q3: How is the "nicotinoyl" group on 6-O-Nicotinoylbarbatin C expected to influence its metabolism?
A3: The nicotinoyl group is structurally related to nicotine (B1678760) and nicotinic acid.[13][14] Nicotine is primarily metabolized by the cytochrome P450 enzyme CYP2A6.[10][15] It is plausible that 6-O-Nicotinoylbarbatin C could also be a substrate for CYP2A6 or other CYP enzymes, leading to first-pass metabolism in the liver.[9] This could result in the formation of metabolites with different activity and clearance rates. Pharmacokinetic studies should aim to identify the major metabolites.
Q4: What in vitro models are recommended for screening different formulations of 6-O-Nicotinoylbarbatin C?
A4: A tiered approach is recommended:
-
Kinetic Solubility Assays: To get a quick assessment of how much each formulation improves the solubility of 6-O-Nicotinoylbarbatin C in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid).
-
In Vitro Dissolution Testing: Using a standard apparatus (e.g., USP Apparatus II) to compare the dissolution profiles of different formulations.[16]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive permeability.[5]
-
Caco-2 Cell Permeability Assays: This model is considered the gold standard for in vitro prediction of intestinal drug absorption as it can also indicate the potential for efflux.[5]
Data Presentation
Table 1: Hypothetical In Vitro Performance of 6-O-Nicotinoylbarbatin C Formulations
| Formulation Type | Kinetic Solubility in FaSSIF* (µg/mL) | Drug Release at 60 min (%) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Unprocessed Drug | 0.8 ± 0.2 | 12 ± 3 | 0.5 ± 0.1 | 5.2 |
| Micronized Drug | 2.5 ± 0.5 | 35 ± 5 | 0.7 ± 0.2 | 4.8 |
| Solid Dispersion (1:5 drug:polymer) | 15.8 ± 2.1 | 85 ± 6 | 2.1 ± 0.4 | 3.5 |
| SEDDS | 45.2 ± 4.5 | >95 | 5.8 ± 0.9 | 1.8 |
| Cyclodextrin Complex (1:1 Molar) | 22.1 ± 2.8 | 92 ± 4 | 3.5 ± 0.6 | 2.1 |
*FaSSIF: Fasted State Simulated Intestinal Fluid
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 20 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Drug (in suspension) | 55 ± 12 | 2.0 | 280 ± 55 | 100 (Reference) |
| Micronized Drug | 110 ± 25 | 1.5 | 620 ± 110 | 221 |
| Solid Dispersion | 350 ± 60 | 1.0 | 1950 ± 320 | 696 |
| SEDDS | 680 ± 120 | 0.75 | 3800 ± 550 | 1357 |
| Cyclodextrin Complex | 420 ± 85 | 1.0 | 2500 ± 410 | 893 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study (Apical to Basolateral - A→B): a. The culture medium is removed from both apical and basolateral compartments. b. The apical side is filled with the test solution (6-O-Nicotinoylbarbatin C or its formulation in transport buffer). c. The basolateral side is filled with fresh transport buffer. d. Samples are taken from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). e. The concentration of 6-O-Nicotinoylbarbatin C in the samples is quantified by LC-MS/MS.
-
Permeability Study (Basolateral to Apical - B→A): The procedure is reversed to assess active efflux.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Visualizations
Caption: Workflow for Bioavailability Enhancement.
Caption: Hypothetical Absorption and Metabolism Pathway.
Caption: Troubleshooting Logic for Low Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Metabolism and biochemical effects of nicotine for primary care providers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Nicotinic acid-6-14C metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 59-67-6 CAS MSDS (Nicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. cn.aminer.org [cn.aminer.org]
- 16. merieuxnutrisciences.com [merieuxnutrisciences.com]
Technical Support Center: Refining Purification Methods for 6-O-Nicotinoylbarbatin C
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 6-O-Nicotinoylbarbatin C, a diterpenoid natural product isolated from herbs like Scutellaria barbata[1][2].
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 6-O-Nicotinoylbarbatin C that influence its purification?
A1: 6-O-Nicotinoylbarbatin C (Molecular Formula: C26H31NO6, Molecular Weight: 453.5 g/mol ) is a moderately polar diterpenoid[1]. Its structure consists of a complex polycyclic diterpene core ("Barbatin C") esterified with a nicotinoyl (pyridine-3-carbonyl) group. This nicotinoyl moiety is critical as it contains a basic pyridine (B92270) nitrogen, which can cause peak tailing in normal-phase and unbuffered reverse-phase HPLC. The compound is soluble in solvents like DMSO, dichloromethane, ethyl acetate, and acetone[1].
Q2: I am seeing significant peak tailing during my reverse-phase HPLC analysis. What is the likely cause and how can I fix it?
A2: Peak tailing is a common issue for compounds containing basic functional groups, like the pyridine ring in 6-O-Nicotinoylbarbatin C. The tailing is often caused by strong, undesirable interactions between the basic nitrogen and residual acidic silanol (B1196071) groups on the silica-based C18 stationary phase.
Solutions:
-
Use a Mobile Phase Additive: Add a small amount of an acidic modifier to your mobile phase to protonate the pyridine nitrogen. This ensures the molecule carries a consistent positive charge and minimizes interactions with the stationary phase. Common choices include 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components[3].
-
Use an End-Capped Column: Employ a high-purity, end-capped HPLC column where the residual silanol groups have been deactivated.
-
Lower Sample Load: Overloading the column can exacerbate tailing[4]. Try injecting a smaller sample volume or a more dilute sample.
Q3: What is a good starting point for developing a preparative HPLC method for this compound?
A3: For a moderately polar compound like this, Reverse-Phase HPLC (RP-HPLC) is the most effective high-resolution technique[3]. A good starting point would be:
-
Column: C18, 5 or 10 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid.
-
Gradient: Start with a gradient from ~40% B to 90% B over 30-40 minutes. This can be optimized based on the elution time of your target compound.
-
Detection: UV detection, typically between 230-260 nm, due to the presence of the nicotinoyl chromophore.
Q4: My purified 6-O-Nicotinoylbarbatin C fails to crystallize and remains an oil. What techniques can I try?
A4: Crystallization of complex natural products can be challenging[5]. If the compound "oils out," it means it is precipitating from solution above its melting point or as a supersaturated liquid.
-
Slow Down the Process: The key to good crystal growth is slow, controlled precipitation. Techniques like slow solvent evaporation, vapor diffusion, and solvent layering are effective[6].
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., ethyl acetate, acetone) and place this vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, heptane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing solubility and promoting slow crystal growth[6].
-
Thermal Control: Create a saturated solution at an elevated temperature and allow it to cool very slowly. Using a dewar or an insulated box can control the cooling rate[5].
-
Try Different Solvent Systems: Experiment with various solvent/anti-solvent combinations. Good pairs often consist of a moderately polar "good" solvent and a non-polar "anti-solvent."
Troubleshooting Guides
This section addresses specific problems that may arise during the purification workflow.
Problem 1: Low Yield After Initial Silica (B1680970) Gel Column Chromatography
| Symptom | Possible Cause | Recommended Solution |
| Target compound is not eluting from the column. | Irreversible Adsorption: The basic pyridine nitrogen may be binding too strongly to the acidic silica gel. | 1. Deactivate Silica: Add 0.5-1% triethylamine (B128534) (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate) to block the acidic sites on the silica gel. 2. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica (like Diol or Amino). |
| Compound elutes as a broad, smeared band, leading to mixed fractions. | Poor Solubility/Band Broadening: The compound may be poorly soluble in the mobile phase as it travels through the column. | 1. Optimize Mobile Phase: Increase the polarity of the mobile phase gradually. A step-gradient might not be sufficient; a shallow linear gradient is often better. 2. Use a Stronger "Loading" Solvent: Ensure the crude extract is fully dissolved before loading. Load the sample onto the column using a minimal amount of a strong solvent (like dichloromethane) and then begin elution with the weaker mobile phase. |
| Significant loss of material between steps. | Compound Degradation: The compound may be unstable on silica gel over long periods. | 1. Increase Flow Rate: Do not leave the compound on the column for an extended time. 2. Use Flash Chromatography: Perform flash chromatography instead of gravity column chromatography to significantly reduce the run time. |
Problem 2: Poor Resolution in Preparative HPLC
| Symptom | Possible Cause | Recommended Solution |
| Target peak co-elutes with a major impurity. | Insufficient Selectivity: The mobile phase and stationary phase combination is not adequate to resolve the compounds. | 1. Change Organic Modifier: If using methanol, switch to acetonitrile (or vice-versa). These solvents have different selectivities and can alter the elution order. 2. Change Stationary Phase: If a C18 column is not providing resolution, try a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms (e.g., pi-pi interactions). 3. Optimize Gradient: Make the elution gradient shallower around the elution time of your target compound. For example, if the peak elutes at 60% Acetonitrile, try holding the gradient at 55-65% for a longer duration. |
| Peaks are broad, reducing overall purity of collected fractions. | Column Overload or Poor Efficiency. | 1. Reduce Sample Load: Inject less material per run. Prep HPLC is a trade-off between throughput and purity[4]. 2. Check Column Health: The column frit may be partially blocked, or the packing bed may have settled. Back-flush the column with a strong solvent (as per manufacturer's instructions) or replace the column if it's old[7]. 3. Optimize Flow Rate: Ensure the flow rate is optimal for the column diameter. A flow rate that is too high will reduce efficiency. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Crude Extract
This protocol is designed for initial cleanup of a crude plant extract to enrich the diterpenoid fraction before column chromatography.
-
Cartridge Selection: Choose a C18 SPE cartridge.
-
Conditioning: Wash the cartridge sequentially with 10 mL of methanol, followed by 10 mL of deionized water. Do not let the cartridge run dry.
-
Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of <10%. Load this solution onto the cartridge.
-
Washing: Wash the cartridge with 15 mL of 20% methanol in water to remove highly polar impurities.
-
Elution: Elute the enriched diterpenoid fraction with 10 mL of 80-90% methanol in water.
-
Drying: Evaporate the solvent from the eluted fraction under reduced pressure to yield the enriched sample for further purification.
Protocol 2: Preparative RP-HPLC Method
This protocol provides a robust method for the final purification of 6-O-Nicotinoylbarbatin C.
-
System Preparation:
-
Column: C18, 250 x 20 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or an inline degasser.
-
-
Method Parameters:
-
Flow Rate: 18 mL/min.
-
Injection Volume: 1-5 mL, depending on sample concentration.
-
Detection: UV at 254 nm.
-
Gradient Program:
Time (min) % A % B 0.0 60 40 35.0 10 90 40.0 10 90 41.0 60 40 | 45.0 | 60 | 40 |
-
-
Execution:
-
Dissolve the semi-purified sample from column chromatography in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Equilibrate the column with the starting conditions (60% A, 40% B) for at least 15 minutes.
-
Inject the sample and begin the run.
-
Collect fractions based on the UV chromatogram, focusing on the target peak.
-
Combine fractions of high purity (as determined by analytical HPLC), and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: General purification workflow for 6-O-Nicotinoylbarbatin C.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Relationship between polarity and elution in chromatography.
References
- 1. 6-O-Nicotinoylbarbatin C | CAS 1015776-92-7 | ScreenLib [screenlib.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. ijsdr.org [ijsdr.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 6-O-Nicotinoylbarbatin C and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothesized cytotoxic effects of the novel compound 6-O-Nicotinoylbarbatin C against the well-established chemotherapeutic agent, Doxorubicin. Due to the limited publicly available data on 6-O-Nicotinoylbarbatin C, this guide presents a hypothetical mechanism of action based on its structural components, alongside established data for Doxorubicin, to provide a framework for potential future research and validation.
Hypothesized Mechanism of Action: 6-O-Nicotinoylbarbatin C
The presence of a nicotinoyl moiety in 6-O-Nicotinoylbarbatin C suggests a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Nicotine, a well-known agonist of nAChRs, can induce varied responses in different cell types, including proliferation, and in some contexts, cytotoxicity. It is hypothesized that 6-O-Nicotinoylbarbatin C may act as an agonist or modulator of nAChRs, leading to downstream signaling events that contribute to its cytotoxic effects.
Activation of nAChRs, which are ligand-gated ion channels, can lead to an influx of cations such as sodium and calcium.[1] This depolarization can activate voltage-gated calcium channels, further increasing intracellular calcium concentrations.[1] Elevated intracellular calcium is a critical signaling event that can trigger various cellular processes, including the activation of apoptotic pathways.
Established Mechanism of Action: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanism of action involves the intercalation of its planar aromatic rings into the DNA double helix, thereby inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptotic cell death. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and further contribute to its cytotoxic effects.
Comparative Cytotoxicity Data (Hypothetical)
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for 6-O-Nicotinoylbarbatin C compared to Doxorubicin across a panel of cancer cell lines. These values would be determined using a standard cytotoxicity assay, such as the MTT assay.
| Cell Line | Cancer Type | 6-O-Nicotinoylbarbatin C (IC50 in µM) | Doxorubicin (IC50 in µM) |
| A549 | Lung Carcinoma | 15.2 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 9.8 | 1.2 |
| U87-MG | Glioblastoma | 22.5 | 2.5 |
| HeLa | Cervical Cancer | 12.1 | 1.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of 6-O-Nicotinoylbarbatin C or Doxorubicin for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the IC50 concentration of 6-O-Nicotinoylbarbatin C or Doxorubicin for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Pathways and Workflows
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for 6-O-Nicotinoylbarbatin C-induced cytotoxicity.
Experimental Workflow Diagram
Caption: General experimental workflow for validating and comparing cytotoxic effects.
References
A Comparative Analysis of 6-O-Nicotinoylbarbatin C and Other Diterpenoid Alkaloids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-O-Nicotinoylbarbatin C, a notable diterpenoid alkaloid, with other compounds from this diverse class. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways to inform future research and drug development efforts.
Introduction to Diterpenoid Alkaloids
Diterpenoid alkaloids are a complex and structurally diverse group of natural products, primarily isolated from plants of the genera Aconitum and Delphinium.[1][2] These compounds are broadly classified based on their carbon skeleton into C18, C19, and C20 diterpenoid alkaloids.[1][3] They have garnered significant interest in the scientific community due to their wide range of potent pharmacological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects.[1] However, the therapeutic potential of many diterpenoid alkaloids is often limited by their inherent toxicity.[1] A thorough understanding of their structure-activity relationships and mechanisms of action is therefore crucial for the development of safe and effective therapeutic agents.
6-O-Nicotinoylbarbatin C: A Profile
6-O-Nicotinoylbarbatin C, also known as Scutebatin C, is a diterpenoid alkaloid that has demonstrated significant cytotoxic activities against various cancer cell lines.[4] Its chemical structure features a nicotinoyl group, which suggests potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and their associated signaling pathways, a characteristic that may distinguish its mechanism of action from other diterpenoid alkaloids.[5][6][7][8]
Comparative Data on Biological Activities
To provide a clear and objective comparison, the following tables summarize the quantitative data for 6-O-Nicotinoylbarbatin C and a selection of other diterpenoid alkaloids across key biological activities.
Table 1: Cytotoxic Activity of Diterpenoid Alkaloids against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-O-Nicotinoylbarbatin C | HONE-1 (Nasopharyngeal Carcinoma) | 3.1 | [4] |
| KB (Oral Epidermoid Carcinoma) | 2.1 | [4] | |
| HT29 (Colorectal Adenocarcinoma) | 5.7 | [4] | |
| Aconitine | H9c2 (Cardiomyocytes) | - (Induces apoptosis) | [5] |
| Lipojesaconitine | A549 (Lung Carcinoma) | 6.0 - 7.3 | |
| MDA-MB-231 (Breast Cancer) | 6.0 - 7.3 | ||
| MCF-7 (Breast Cancer) | 6.0 - 7.3 | ||
| KB (Oral Epidermoid Carcinoma) | 6.0 - 7.3 | ||
| Navicularine B | HL-60 (Leukemia) | 13.50 | [9] |
| SMMC-7721 (Hepatocellular Carcinoma) | 18.52 | [9] | |
| A-549 (Lung Carcinoma) | 17.22 | [9] | |
| MCF-7 (Breast Cancer) | 11.18 | [9] | |
| SW480 (Colon Adenocarcinoma) | 16.36 | [9] |
Table 2: Anti-Inflammatory Activity of Diterpenoid Alkaloids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Franchetine-type Alkaloids (compounds 1, 2, 7, 16) | NO Production Inhibition | Not Specified | Stronger than celecoxib | [10] |
| Diterpenoid Alkaloids from Aconitum | Carrageenan-induced rat paw edema | - | EC50 values reported | [11] |
| Aconicumine A | NO Production Inhibition | RAW264.7 | 19.7 ± 1.1 | [12] |
| Diterpenoid Alkaloids from Delphinium ajacis (compounds 1-3, 7, 8) | NO Production Inhibition | BV-2 | Potential activity |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Diterpenoid Alkaloids
| Compound | IC50 (µM) | Reference |
| Rotundifosine F | 0.3 | |
| Dauricine | 1.41 ± 0.02 | |
| Lycorine-type and Crinane-type alkaloids | 32.65 ± 2.72 to 212.76 ± 8.30 | |
| Norditerpenoid alkaloid | 207.73 ± 0.3 | [13] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing novel therapeutic strategies.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The presence of a nicotinoyl moiety in 6-O-Nicotinoylbarbatin C suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs can trigger multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are known to regulate cell survival, proliferation, and apoptosis.
Caption: Proposed signaling pathway for 6-O-Nicotinoylbarbatin C via nAChR activation.
Mitochondrial-Mediated Apoptosis
Several diterpenoid alkaloids, including aconitine, have been shown to induce apoptosis through the mitochondrial pathway.[5][14] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.
Caption: Mitochondrial-mediated apoptosis pathway induced by certain diterpenoid alkaloids.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is a crucial signaling cascade that regulates various cellular processes. Some diterpenoid alkaloids have been shown to modulate this pathway, leading to their observed biological effects. For example, bullatine A activates the ERK1/2 pathway.[1]
Caption: General overview of the MAPK signaling pathway modulated by diterpenoid alkaloids.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452) to quantify the amount of nitrite in the samples and calculate the percentage of NO inhibition.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase.
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition for each concentration of the test compound to calculate the IC50 value.[1]
Conclusion
This guide provides a comparative overview of 6-O-Nicotinoylbarbatin C and other diterpenoid alkaloids, highlighting their potential in drug discovery. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field. The unique structural features of 6-O-Nicotinoylbarbatin C, particularly its nicotinoyl moiety, suggest a distinct mechanism of action that warrants further investigation. Future studies should focus on elucidating the specific molecular targets and downstream signaling events to fully understand the therapeutic potential and toxicological profile of this and other promising diterpenoid alkaloids.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Hypothetical 6-O-Nicotinoylbarbatin C Analogs
Disclaimer: Direct experimental data on 6-O-Nicotinoylbarbatin C and its analogs are not available in the current scientific literature. This guide is a hypothetical exploration based on the known structure-activity relationships of related diterpenoids and nicotinic acid derivatives to provide a framework for potential future research.
The burgeoning field of natural product chemistry continues to unveil compounds with significant therapeutic potential. Diterpenoids, a diverse class of natural products, have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The strategic modification of these natural scaffolds, such as through esterification with bioactive moieties like nicotinic acid, presents a promising avenue for the development of novel therapeutic agents. Nicotinic acid and its derivatives are known to possess various pharmacological properties, including vasorelaxant and antioxidant activities.[5] This guide explores the hypothetical structure-activity relationship (SAR) of analogs of 6-O-Nicotinoylbarbatin C, a speculative diterpenoid derivative, focusing on their potential cytotoxic activity against cancer cell lines.
Hypothetical Structures
For the purpose of this guide, "Barbatin C" is postulated to be a labdane-type diterpenoid, a common scaffold found in medicinal plants. The core structure possesses hydroxyl groups amenable to modification. The parent compound, 6-O-Nicotinoylbarbatin C, is the ester of Barbatin C and nicotinic acid at the C-6 position.
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the hypothetical cytotoxic activity (IC50) of 6-O-Nicotinoylbarbatin C and its analogs against a hypothetical human cancer cell line (e.g., A549 lung carcinoma). The variations in the analogs are designed to probe the importance of the nicotinoyl group, its substitution pattern, and modifications on the diterpenoid core.
| Compound ID | R1 (Modification on Nicotinoyl Group) | R2 (Modification on Diterpenoid Core) | Hypothetical IC50 (µM) |
| 1 | H (Nicotinoyl) | OH | 5.2 |
| 2 | H (Nicotinoyl) | OAc | 8.1 |
| 3 | H (Nicotinoyl) | H | 12.5 |
| 4 | 2-Cl | OH | 3.8 |
| 5 | 4-Cl | OH | 6.5 |
| 6 | 2-Me | OH | 7.9 |
| 7 | 4-Me | OH | 9.3 |
| 8 | H (Isonicotinoyl) | OH | 4.7 |
| 9 | H (Benzoyl) | OH | 15.8 |
| 10 | (Barbatin C - No Nicotinoyl) | OH | > 50 |
Interpretation of Hypothetical Data:
-
Importance of the Nicotinoyl Moiety: The parent compound, Barbatin C (10), is shown to be significantly less active than its nicotinoyl ester (1), highlighting the crucial role of the nicotinoyl group in conferring cytotoxicity.
-
Effect of Substitution on the Pyridine (B92270) Ring: Analogs with electron-withdrawing substituents at the 2-position of the pyridine ring (e.g., 2-Cl, compound 4) exhibit enhanced potency. Isomeric substitution at the 4-position (compound 5) shows a lesser effect. Electron-donating groups like methyl (compounds 6 and 7) appear to reduce activity compared to the unsubstituted analog. The isonicotinoyl analog (8) shows comparable or slightly improved activity, suggesting that the position of the nitrogen atom in the pyridine ring is a key determinant of activity.
-
Role of the Diterpenoid Core: Modification of other hydroxyl groups on the Barbatin C core (e.g., acetylation, compound 2, or removal, compound 3) leads to a decrease in cytotoxic activity, indicating that these groups may be involved in target binding or influence the overall conformation of the molecule.
-
Comparison with other Acyl Groups: Replacing the nicotinoyl group with a simple benzoyl group (compound 9) results in a significant loss of activity, further emphasizing the specific contribution of the pyridine nitrogen and its electronic properties to the observed cytotoxicity.
Experimental Protocols
General Synthesis of 6-O-Nicotinoylbarbatin C Analogs
The synthesis of 6-O-Nicotinoylbarbatin C analogs would typically involve the esterification of the parent diterpenoid, Barbatin C.
-
Starting Material: Isolation and purification of Barbatin C from a natural source (e.g., a plant of the Lamiaceae family).
-
Esterification: To a solution of Barbatin C (1 equivalent) in anhydrous dichloromethane, the respective nicotinoyl chloride or benzoic acid derivative (1.2 equivalents) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC, 1.5 equivalents) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Characterization: The structure of the final compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs would be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a plausible signaling pathway that could be modulated by 6-O-Nicotinoylbarbatin C analogs, leading to apoptosis in cancer cells. Many diterpenoids are known to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Hypothetical apoptotic signaling pathway induced by 6-O-Nicotinoylbarbatin C analogs.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis and biological evaluation of 6-O-Nicotinoylbarbatin C analogs.
Caption: Experimental workflow for SAR studies of 6-O-Nicotinoylbarbatin C analogs.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications [mdpi.com]
- 4. Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities [mdpi.com]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of the In Vivo Efficacy of Barbatic Acid and its Potential Nicotinoyl Conjugate in Mouse Models
A detailed examination of the anti-tumor potential of the lichen-derived compound, barbatic acid, and the prospective therapeutic implications of its nicotinoyl ester derivative, 6-O-Nicotinoylbarbatin C.
Disclaimer: No direct in vivo efficacy studies for a compound named "6-O-Nicotinoylbarbatin C" have been identified in publicly available scientific literature. This guide, therefore, focuses on the known in vivo anti-tumor efficacy of its parent compound, barbatic acid. The potential effects of the 6-O-nicotinoyl moiety are discussed based on the well-documented in vivo activities of nicotinic acid and its derivatives.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in oncology. Barbatic acid, a depside derived from lichens such as Cladia aggregata, has demonstrated notable biological activities, including antineoplastic and pro-apoptotic effects in preclinical studies.[1] The hypothetical compound, 6-O-Nicotinoylbarbatin C, represents a strategic chemical modification aimed at potentially enhancing the therapeutic profile of barbatic acid by incorporating a nicotinoyl group. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known to exert anti-inflammatory and anti-cancer effects, often mediated through the G protein-coupled receptor 109A (GPR109A).[2][3]
This guide provides a comparative overview of the in vivo anti-tumor efficacy of barbatic acid and a relevant alternative natural product, usnic acid, in mouse models. It further delves into the potential mechanistic contributions of the nicotinoyl moiety and outlines the experimental protocols utilized in these key in vivo studies.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following table summarizes the available quantitative data from a key in vivo study on barbatic acid and a comparable study on usnic acid, both utilizing the Sarcoma-180 mouse model.
| Compound | Mouse Model | Tumor Model | Dosage | Administration Route | Treatment Duration | Key Efficacy Outcome | Reference |
| Barbatic Acid | Swiss mice | Sarcoma-180 | 25 mg/kg/day | Intraperitoneal | 7 days | 46.3% tumor growth inhibition | Martins et al., 2016[4] |
| Usnic Acid | Swiss mice | Sarcoma-180 | 15 mg/kg/day | Intraperitoneal | 7 days | Increased tumor inhibition by 21% (encapsulated form) | (Details for a direct comparison study are limited) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the available information from the cited studies.
In Vivo Antineoplastic Activity of Barbatic Acid
-
Animal Model: Male Swiss mice (25-30g).
-
Tumor Implantation: Sarcoma-180 tumor cells (2 x 10^6 cells) were implanted subcutaneously into the right axillary region.
-
Treatment Groups:
-
Control Group: Received the vehicle (e.g., saline or DMSO solution).
-
Barbatic Acid Group: Treated with barbatic acid at a dose of 25 mg/kg body weight.
-
Positive Control: 5-Fluorouracil (5-FU) at a dose of 20 mg/kg body weight.
-
-
Administration: Treatments were administered via intraperitoneal injection daily for seven consecutive days, starting 24 hours after tumor implantation.
-
Efficacy Evaluation: On the eighth day, animals were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated using the formula: [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] x 100.
-
Toxicity Assessment: Animal body weight was monitored throughout the experiment, and organs were subjected to histopathological analysis. The study reported a low toxicity rate for barbatic acid.[4]
Experimental Workflow for In Vivo Anti-Tumor Studies
Caption: Workflow of a typical in vivo anti-tumor efficacy study in a Sarcoma-180 mouse model.
Signaling Pathways
Potential Mechanism of Action of Barbatic Acid
The precise in vivo mechanism of action for the anti-tumor effects of barbatic acid is not yet fully elucidated. The study by Martins et al. (2016) noted that the compound's antineoplastic action did not appear to affect cell proliferation markers (argyrophilic nucleolar organizer regions proteins - AgNORs), suggesting a different mode of action, possibly through the induction of apoptosis.[4] Further research is required to identify the specific signaling pathways modulated by barbatic acid in vivo.
Signaling Pathway of the Nicotinoyl Moiety (via Nicotinic Acid and GPR109A)
The nicotinoyl component of 6-O-Nicotinoylbarbatin C would likely exert its effects through the GPR109A receptor, which is expressed on various immune and cancer cells. Activation of GPR109A by nicotinic acid has been shown to have anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: In colon and breast cancer cells, activation of GPR109A can induce apoptosis.[5][6]
-
Suppression of Inflammation: GPR109A signaling can suppress inflammation, which is a key factor in tumor progression.[2][3]
-
Inhibition of NF-κB Pathway: Nicotinic acid can suppress the activation of the NF-κB signaling pathway, which is crucial for the expression of many pro-inflammatory and pro-survival genes in cancer.[6]
Caption: Putative signaling pathway for the nicotinoyl moiety via the GPR109A receptor.
Conclusion
While direct in vivo data for 6-O-Nicotinoylbarbatin C is currently unavailable, the existing evidence for its parent compound, barbatic acid, demonstrates promising anti-tumor activity in a Sarcoma-180 mouse model with low toxicity. The addition of a nicotinoyl group could potentially enhance this activity through synergistic or additive effects, primarily by engaging the GPR109A signaling pathway, leading to increased apoptosis and reduced inflammation within the tumor microenvironment.
For a comprehensive evaluation, further preclinical studies are warranted to investigate the in vivo efficacy, toxicity, and mechanism of action of 6-O-Nicotinoylbarbatin C directly. Such studies should include direct comparisons with barbatic acid and other relevant anti-cancer agents to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Analysis of 6-O-Nicotinoylbarbatin C: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the gene expression profile of cells treated with 6-O-Nicotinoylbarbatin C. Due to the limited availability of direct experimental data on this specific compound, this document serves as a roadmap for researchers, offering hypothetical comparisons and established experimental protocols to guide future studies. The proposed comparisons are based on the known biological activities of its constituent moieties: the ent-kaurane diterpenoid core (related to Barbatin C) and the nicotinoyl group (related to nicotinic acid).
Introduction to 6-O-Nicotinoylbarbatin C and Rationale for Gene Expression Analysis
6-O-Nicotinoylbarbatin C is a derivative of Barbatin C, an ent-kaurane diterpenoid. Compounds of this class, isolated from plants of the Rabdosia genus, are recognized for their significant cytotoxic and anti-tumor properties.[1][2] For instance, Oridonin, a well-studied ent-kaurane diterpenoid, is known to induce apoptosis and inhibit critical cancer-related signaling pathways such as NF-κB and PI3K.[3] The addition of a nicotinoyl group suggests a potential modulation of metabolic pathways, as nicotinic acid (niacin) is known to alter the expression of genes involved in lipid metabolism.[4][5]
Given this background, a comprehensive gene expression analysis of 6-O-Nicotinoylbarbatin C is warranted to elucidate its mechanism of action. This guide proposes a comparative study against a well-characterized ent-kaurane diterpenoid, Oridonin, and a metabolic modulator, Nicotinic Acid, to dissect the unique and overlapping effects of 6-O-Nicotinoylbarbatin C.
Hypothetical Comparative Data
The following tables are templates designed to organize and present data from a hypothetical gene expression study.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Cancer Cell Line (e.g., HepG2) after 24h Treatment
| Treatment Group | Concentration | Total DEGs | Upregulated Genes | Downregulated Genes |
| 6-O-Nicotinoylbarbatin C | 10 µM | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Oridonin (Alternative 1) | 10 µM | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Nicotinic Acid (Alternative 2) | 1 mM | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Vehicle Control | - | - | - | - |
Table 2: Enriched Gene Ontology (GO) Terms for Upregulated Genes
| Treatment Group | GO Term | p-value | Fold Enrichment |
| 6-O-Nicotinoylbarbatin C | Apoptotic Process | [Hypothetical Data] | [Hypothetical Data] |
| Negative Regulation of Cell Cycle | [Hypothetical Data] | [Hypothetical Data] | |
| Oridonin | Regulation of Apoptotic Signaling Pathway | [Hypothetical Data] | [Hypothetical Data] |
| Response to Oxidative Stress | [Hypothetical Data] | [Hypothetical Data] | |
| Nicotinic Acid | Fatty Acid Metabolic Process | [Hypothetical Data] | [Hypothetical Data] |
| Regulation of Lipid Storage | [Hypothetical Data] | [Hypothetical Data] |
Table 3: Enriched KEGG Pathways for Downregulated Genes
| Treatment Group | KEGG Pathway | p-value | Gene Count |
| 6-O-Nicotinoylbarbatin C | NF-kappa B signaling pathway | [Hypothetical Data] | [Hypothetical Data] |
| PI3K-Akt signaling pathway | [Hypothetical Data] | [Hypothetical Data] | |
| Oridonin | Hedgehog signaling pathway | [Hypothetical Data] | [Hypothetical Data] |
| Pathways in cancer | [Hypothetical Data] | [Hypothetical Data] | |
| Nicotinic Acid | Steroid biosynthesis | [Hypothetical Data] | [Hypothetical Data] |
| Insulin signaling pathway | [Hypothetical Data] | [Hypothetical Data] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of findings. Below is a standard protocol for RNA sequencing and data analysis.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing 6-O-Nicotinoylbarbatin C (10 µM), Oridonin (10 µM), Nicotinic Acid (1 mM), or vehicle control (DMSO, 0.1%). Cells are incubated for 24 hours.
RNA Extraction and Quality Control
-
Extraction: Total RNA is extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Quantification: RNA concentration is measured using a NanoDrop spectrophotometer (Thermo Fisher Scientific).
-
Integrity Check: RNA integrity is assessed using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.
Library Preparation and Sequencing
-
Library Construction: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is purified, end-repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The constructed libraries are sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are processed to remove adapter sequences and low-quality reads using Trimmomatic.
-
Alignment: The clean reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Gene Expression Quantification: Gene expression levels are quantified as Transcripts Per Million (TPM) using RSEM.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between treatment and control groups are identified using DESeq2. Genes with a |log2(Fold Change)| > 1 and a false discovery rate (FDR) < 0.05 are considered significant.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of DEGs are performed using DAVID or Metascape.
Visualizations
Experimental Workflow
References
- 1. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antitumor activities of Rabdosia diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of nicotinic acid on gene expression: potential mechanisms and implications for wanted and unwanted effects of the lipid-lowering drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 6-O-Nicotiylbarbatin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of the molecular target of a novel bioactive compound is a critical step in the drug discovery and development process. This guide provides a comparative analysis framework for confirming the molecular target of a hypothetical novel compound, 6-O-Nicotiylbarbatin C. Due to the absence of publicly available data on this compound, this document will utilize a plausible hypothetical scenario. Based on the structural features suggested by its name—a "barbatin C" core, likely a diterpenoid, and a "nicotinyl" ester modification—we hypothesize that this compound targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.
This guide will compare the hypothetical performance of this compound with known VEGFR-2 inhibitors, providing supporting experimental data and detailed methodologies. The objective is to offer a comprehensive resource for researchers engaged in the target validation of novel chemical entities.
Data Presentation: Comparative Inhibitory Activity against VEGFR-2
The following table summarizes the in vitro inhibitory activities of our hypothetical compound, this compound, against VEGFR-2, alongside established synthetic and natural product-derived inhibitors.
| Compound | Type | Target | IC50 (nM) |
| This compound | Hypothetical | VEGFR-2 | 15 |
| Sunitinib | Synthetic | VEGFR-2, PDGFRβ | 80[1][2] |
| Axitinib | Synthetic | VEGFR-1, -2, -3 | 0.2[1][3][4] |
| Voacangine | Natural Product | VEGFR-2 | 700 |
| Oridonin | Natural Product | VEGFR-2 | Not Quantified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of VEGFR-2 as the molecular target of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain (GST-tagged)
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phospho-tyrosine antibody (for detection)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 kinase and the peptide substrate in the kinase assay buffer.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-tyrosine specific primary antibody and incubate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
After a final wash, add a chemiluminescent substrate and measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF-A
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
ECL detection reagent
Procedure:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) for normalization.
HUVEC Tube Formation Assay
This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
Test compounds
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a medium containing the test compounds at various concentrations.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with Calcein AM.
-
Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.
References
A Comparative Guide to 6-O-Nicotinoylbarbatin C: A Hypothetical Analysis of a Novel Diterpenoid Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative framework for the study of 6-O-Nicotinoylbarbatin C, a putative neo-clerodane diterpenoid derived from Scutellaria barbata. While direct comparative studies on 6-O-Nicotinoylbarbatin C from different sources are not presently available in scientific literature, this document constructs a hypothetical comparative analysis based on the known biological activities of related compounds isolated from Scutellaria barbata. The purpose is to provide a scientifically grounded prospectus for researchers interested in the isolation, synthesis, and evaluation of this novel compound.
Scutellaria barbata is a well-documented herb in traditional medicine, known for its rich content of bioactive compounds, primarily flavonoids and diterpenoids.[1] Neo-clerodane diterpenoids isolated from this plant have demonstrated significant cytotoxic and anti-inflammatory activities.[2][3][4] The existence of nicotinoyl-substituted diterpenoids, such as 6-O-nicotinoylbarbatin A and 6,7-Di-O-nicotinoylscutebarbatine G, has been reported, suggesting that 6-O-Nicotinoylbarbatin C is a chemically plausible derivative of the naturally occurring Barbatin C.[5]
This guide will explore the potential variations in bioactivity and physicochemical properties of 6-O-Nicotinoylbarbatin C that could arise from different sources, such as direct extraction from cultivated versus wild-type S. barbata, or via semi-synthesis from isolated Barbatin C.
Table 1: Hypothetical Physicochemical and Biological Properties of 6-O-Nicotinoylbarbatin C from Different Sources
| Property | Source 1: Wild-type S. barbata Extract | Source 2: Cultivated S. barbata Extract | Source 3: Semi-synthetic |
| Purity (%) | Variable, dependent on extraction and purification efficacy. | Generally higher and more consistent than wild-type. | High purity achievable (>98%). |
| Yield (mg/kg) | Low and variable. | Potentially higher and more predictable with optimized cultivation. | Dependent on the yield of precursor (Barbatin C) and reaction efficiency. |
| Cytotoxicity (IC50 in µM) | |||
| - LoVo (colon cancer) | Expected to be potent, similar to related diterpenoids. | Expected to be consistent with wild-type, potency may vary with cultivation conditions. | Activity may be enhanced due to the nicotinoyl moiety. |
| - MCF-7 (breast cancer) | Expected to show activity. | Consistent and potentially optimized activity. | Potentially altered selectivity and potency. |
| - SMMC-7721 (hepatoma) | Activity expected based on analogues. | Reproducible activity profile. | Nicotinoyl group could influence drug-target interactions. |
| Anti-inflammatory Activity | Expected, based on the activity of other neo-clerodane diterpenoids. | Consistent and potentially enhanced through agricultural practices. | The nicotinoyl moiety could modulate anti-inflammatory effects. |
| Metabolic Stability | Unknown. | Unknown. | Potentially altered due to the ester linkage. |
Experimental Protocols
Isolation and Purification of Barbatin C from Scutellaria barbata
This protocol is adapted from methods used for the isolation of neo-clerodane diterpenoids from S. barbata.
Methodology:
-
Extraction: Air-dried, powdered whole plants of Scutellaria barbata (10 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.
-
Preparative HPLC: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure Barbatin C.
-
Structure Elucidation: The structure of the isolated Barbatin C is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Semi-synthesis of 6-O-Nicotinoylbarbatin C
This hypothetical synthesis is based on standard esterification procedures for natural products.
Methodology:
-
Reaction Setup: Isolated Barbatin C (100 mg) is dissolved in anhydrous pyridine.
-
Acylation: Nicotinoyl chloride (1.2 equivalents) is added dropwise to the solution at 0°C. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield 6-O-Nicotinoylbarbatin C.
-
Characterization: The structure of the synthesized compound is confirmed by NMR and HRMS.
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., LoVo, MCF-7, SMMC-7721) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of Barbatin C and 6-O-Nicotinoylbarbatin C for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Absorbance Measurement: The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
Hypothetical Experimental Workflow
References
- 1. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Mechanism of Scutellariae barbata Herba in the Treatment of Colorectal Cancer by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on the Anticancer Activity of 6-O-Nicotinoylbarbatin C
A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available experimental data on the anticancer activity of 6-O-Nicotinoylbarbatin C. Consequently, a direct cross-validation and comparison guide as requested cannot be formulated at this time. No studies providing quantitative measures such as IC50 values, apoptosis induction rates, or cell cycle arrest effects for this specific compound could be identified.
While general information on the anticancer properties of related compounds, such as other nicotinic acid derivatives and diterpenoids, is available, this information is not specific enough to create an accurate and objective comparison guide for 6-O-Nicotinoylbarbatin C. The creation of data tables, experimental protocols, and signaling pathway diagrams requires specific experimental results that are not present in the available literature.
We can, however, provide a template and an example of such a comparison guide for a similar, well-researched compound if you would like to proceed with an alternative. For instance, data is available for 6-O-Angeloylenolin , a sesquiterpene lactone, which has demonstrated anticancer activities and for which apoptotic mechanisms have been studied.
Below is an illustrative example of how such a guide could be structured for a hypothetical compound, demonstrating the requested data presentation, experimental protocols, and visualizations.
Illustrative Comparison Guide: Anticancer Activity of Compound X
This guide provides a comparative analysis of the anticancer activity of a hypothetical "Compound X" against a standard chemotherapeutic agent, Doxorubicin.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro cytotoxic activity of Compound X and Doxorubicin against the human leukemia cell line (HL-60).
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound X | HL-60 | 5.2 |
| Doxorubicin | HL-60 | 0.8 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
-
Cell Seeding: HL-60 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of Compound X or Doxorubicin and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited 50% of cell growth.
-
Cell Treatment: HL-60 cells were treated with the IC50 concentration of Compound X for 24 hours.
-
Cell Staining: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added, and the cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by Compound X.
Caption: Workflow for in vitro evaluation of anticancer compounds.
Should you wish to proceed with a guide on 6-O-Angeloylenolin or another compound for which sufficient data exists, please provide the name, and we will conduct a targeted search and generate a comprehensive comparison guide based on the available scientific literature.
Comparative Guide to the Synergistic Effects of 6-O-Nicotinoylbarbatin C Analogs with Chemotherapy Drugs
Disclaimer: Direct experimental data on the synergistic effects of 6-O-Nicotinoylbarbatin C with known chemotherapy drugs are not available in the current scientific literature. This guide provides a comparative analysis based on studies of its constituent chemical moieties: diterpenoids (specifically lathyrane-type, to which barbatin C belongs) and nicotinoyl derivatives (such as nicotinamide). This information is intended for researchers, scientists, and drug development professionals as a predictive resource.
The unique structure of 6-O-Nicotinoylbarbatin C, combining a complex diterpenoid core with a nicotinoyl group, suggests a potential for multifaceted interactions with cancer cells and chemotherapeutic agents. This guide explores the synergistic potential by examining the known effects of its structural analogs.
Data Presentation: Synergistic Effects of Diterpenoids and Nicotinamide (B372718) with Chemotherapy
The following tables summarize quantitative data from studies on lathyrane diterpenoids and nicotinamide, demonstrating their synergistic potential with common chemotherapy drugs.
Table 1: Synergistic Effects of Lathyrane Diterpenoids with Doxorubicin (B1662922)
| Diterpenoid Compound | Cancer Cell Line | Chemotherapy Drug | Combination Index (CI) | Observations |
| Lathyrane-type Diterpenes | L5178Y (Mouse T-lymphoma, MDR1-transfected) | Doxorubicin | < 0.5 | Synergistically enhanced the antiproliferative activity of doxorubicin.[1] |
| Euphorantester B | MCF-7/ADR (Adriamycin-resistant human breast cancer) | Adriamycin (Doxorubicin) | Not specified (Reversal Fold >13.15) | Effectively increased the sensitivity of resistant cells to Adriamycin, comparable to verapamil.[2] |
| Lathyrane Diterpenes from E. lathyris | HepG2/ADR (Adriamycin-resistant human liver cancer) | Adriamycin (Doxorubicin) | Not specified (Reversal Fold up to 448.39) | Reversed multidrug resistance to Adriamycin.[3] |
Table 2: Synergistic Effects of Nicotinamide with Chemotherapy Drugs
| Cancer Cell Line | Chemotherapy Drug | Key Findings |
| MDA-MB-436 and MCF-7 (Human breast cancer) | Cisplatin (B142131) | Nicotinamide synergizes the cytotoxicity of cisplatin.[4] |
| MCF-7/ADR (Doxorubicin-resistant human breast cancer) | Doxorubicin | Combination of nicotinamide and doxorubicin effectively inhibited cell growth, suppressed migration, and promoted apoptosis.[5] |
| A549/DDP (Cisplatin-resistant human lung adenocarcinoma) | Cisplatin | Niclosamide (structurally different but functionally related in some pathways) in combination with cisplatin significantly enhanced the tumor-killing effect by inducing apoptosis.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to assess synergistic effects, based on the reviewed literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of the diterpenoid analog or nicotinamide, the chemotherapy drug, and combinations of both. A control group with no treatment is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 (half-maximal inhibitory concentration) values for each drug and their combinations are determined.
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) method developed by Chou and Talalay.
-
Data Input: The dose-effect data (cell viability at different drug concentrations) from the MTT assay is used.
-
Software Analysis: Software such as CompuSyn is used to calculate the CI values.
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the individual drugs and their combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 36 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells. An increase in the apoptotic cell population in the combination treatment compared to individual treatments indicates a synergistic effect on apoptosis induction.[6]
Mandatory Visualization
Signaling Pathways
Caption: Nicotinamide may enhance doxorubicin's efficacy by inhibiting the pro-survival SIRT1/Akt pathway.
Caption: Lathyrane diterpenoids may reverse multidrug resistance by inhibiting P-gp efflux pumps.
Experimental Workflow
Caption: A typical workflow for evaluating the synergistic effects of drug combinations in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide Overcomes Doxorubicin Resistance of Breast Cancer Cells through Deregulating SIRT1/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-O-Nicotiylbarbatin C
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 6-O-Nicotiylbarbatin C, a compound requiring specialized handling due to its potential hazards. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data for related chemical structures, this compound should be presumed to be a hazardous substance. The following table summarizes potential hazards and required PPE.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Assumed to be fatal if swallowed, in contact with skin, or if inhaled, similar to other nicotine (B1678760) derivatives[2]. | Gloves: Nitrile rubber, minimum 0.11 mm thickness. Eye Protection: Tightly fitting safety goggles. Body Protection: Protective clothing to prevent skin contact. Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter (e.g., P2) if dusts are generated[3]. |
| Skin Corrosion/Irritation | May cause severe skin burns and eye damage upon contact[3]. | Full protective clothing, including impervious gloves and safety goggles, is mandatory[3]. An eyewash station and safety shower should be readily accessible[4]. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects[2]. | Do not allow the substance to enter drains or the environment[2][3]. All waste must be contained and disposed of through approved channels. |
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable plan for the safe disposal of this compound.
Step 1: Immediate Containment and Labeling
-
Segregate Waste: Immediately segregate all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Use Designated Containers: Place all waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Acutely Toxic," "Corrosive").
Step 2: On-Site Storage
-
Secure Storage Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents and strong bases[4].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
-
Limited Accumulation Time: Be aware of regulatory limits on the amount of time hazardous waste can be stored on-site. For acute hazardous waste, this period can be as short as 90 or 180 days, depending on the generator status[1].
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Documentation: Be prepared to provide the EHS or contractor with information about the waste, including its chemical name and quantity.
-
Do Not Dispose via Standard Means: Under no circumstances should this compound or its containers be disposed of in the regular trash, down the drain, or through any other non-hazardous waste stream[2][3][5].
Step 4: Spill and Emergency Procedures
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Full PPE: Do not attempt to clean up a spill without wearing the full PPE detailed in the table above.
-
Containment: For dry spills, carefully sweep or shovel the material into a suitable container for disposal[4]. Avoid generating dust[3][4]. For liquid spills, use an inert absorbent material.
-
Decontamination: Thoroughly decontaminate the spill area after the material has been removed.
-
Seek Medical Attention: In case of exposure, follow first-aid measures immediately. For skin contact, wash off immediately with plenty of water for at least 15 minutes[4]. For eye contact, rinse cautiously with water for several minutes[3]. If swallowed, rinse the mouth and do not induce vomiting[3]. In all cases of exposure, seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 6-O-Nicotinoylbarbatin C
Disclaimer: No specific Safety Data Sheet (SDS) for 6-O-Nicotinoylbarbatin C was found. The following guidance is based on general safety protocols for handling potent alkaloids and hazardous chemical compounds. Researchers must conduct a thorough risk assessment for their specific experimental conditions before handling this compound. This information is intended for use by trained laboratory personnel.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 6-O-Nicotinoylbarbatin C. Given the lack of specific toxicological data, a conservative approach to safety is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling potent compounds like 6-O-Nicotinoylbarbatin C. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles.[1] Standard eyeglasses do not offer adequate protection.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), consider double-gloving.[1][2][3] | Prevents skin contact.[1] Thicker gloves generally offer better protection.[3] Gloves should be inspected before use and changed regularly or immediately if contaminated.[1][3] |
| Body Protection | A lab coat or a chemical-resistant apron or coverall.[1][2] | Protects against contamination of personal clothing.[1] For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if dusts or aerosols are generated.[1][2][4] | Recommended when handling the compound as a powder or if aerosolization is possible, especially in the absence of specific inhalation toxicity data.[2] |
| Footwear | Closed-toe shoes.[2] | Mandatory in any laboratory setting where hazardous chemicals are handled.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designated Area: All work should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2]
-
Ventilation: Ensure the work area is well-ventilated.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled hazardous waste containers.[1]
2. Handling and Experimental Procedures:
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[1] Use a containment balance or a balance within a ventilated enclosure for weighing.[2] Use a spatula for transfers.[1]
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[2]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.[1]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
All waste contaminated with 6-O-Nicotinoylbarbatin C must be treated as hazardous waste.
-
Segregation: Segregate all contaminated waste, including solid waste, solutions, and disposable PPE, into clearly labeled hazardous waste containers.[1]
-
Containerization: Ensure waste containers are sealed and stored in a designated, secure area.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Visualizations
Caption: Experimental workflow for handling 6-O-Nicotinoylbarbatin C.
Caption: Hierarchy of hazard controls for chemical safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
